Cdk7-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H45N9O2 |
|---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-[[2-[[[2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]anilino]methyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C34H45N9O2/c1-24(2)29-23-37-43-32(29)39-34(45-28-16-19-42(5)20-17-28)40-33(43)36-22-26-9-6-7-10-30(26)35-21-25-12-14-27(15-13-25)38-31(44)11-8-18-41(3)4/h6-15,23-24,28,35H,16-22H2,1-5H3,(H,38,44)(H,36,39,40)/b11-8+ |
InChI Key |
POECXUHOCANBJS-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)/C=C/CN(C)C)OC5CCN(CC5)C |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)C=CCN(C)C)OC5CCN(CC5)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-5: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy.[1][2] Cdk7-IN-5, also known as YKL-5-124, is a potent and selective covalent inhibitor of CDK7.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and visual representations of its effects on cellular signaling pathways.
Core Mechanism of Action
This compound is an irreversible covalent inhibitor that specifically targets a cysteine residue (Cys312) in the active site of CDK7.[3] This covalent modification leads to the inhibition of CDK7's kinase activity.[3] CDK7 has a dual role in the cell: it is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs involved in cell cycle progression, and it is part of the general transcription factor TFIIH, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) to initiate transcription.[1][2]
Interestingly, while this compound potently inhibits the CAK activity of CDK7, leading to cell cycle arrest, it has a surprisingly weak effect on the phosphorylation of RNA Pol II CTD.[3][5] This suggests that its primary anti-proliferative effects are mediated through the disruption of cell cycle progression rather than a global shutdown of transcription.[3]
Data Presentation
Biochemical Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. The data highlights the high selectivity of this compound for CDK7 over other closely related kinases.
| Kinase Target | IC50 (nM) | Notes |
| CDK7/Mat1/CycH | 9.7 | Potent inhibition of the active CDK7 trimeric complex.[6] |
| CDK7 | 53.5 | Inhibition of the CDK7 enzyme.[7] |
| CDK2 | 1300 | Over 100-fold more selective for CDK7.[6] |
| CDK9 | 3020 | Demonstrates high selectivity against this transcriptional CDK.[6] |
| CDK12 | >10,000 | No significant inhibition observed.[3][8] |
| CDK13 | >10,000 | No significant inhibition observed.[3][8] |
Cellular Activity
This compound demonstrates potent anti-proliferative effects across various cancer cell lines. The following table summarizes its cellular activity in representative cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| HAP1 | Near-haploid human | ~30 | Blocks pull-down of CDK7-cyclin H.[7] |
| Kelly | Neuroblastoma | Not specified | Induces cell cycle arrest. |
| IMR-32 | Neuroblastoma | Not specified | Induces cell cycle arrest. |
| SK-N-AS | Neuroblastoma | Not specified | Induces cell cycle arrest. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the potency of this compound against purified kinases.
Materials:
-
Recombinant CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13
-
This compound (YKL-5-124)
-
ATP, [γ-³²P]ATP
-
Substrate peptide (e.g., GST-CDK2 T-loop for CDK7)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate peptide, and this compound in kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Competitive Pulldown Assay
This assay is used to assess the target engagement of this compound in a cellular context.
Materials:
-
HAP1 cells
-
This compound (YKL-5-124)
-
Biotinylated-THZ1 (bioTHZ1) as a probe
-
Streptavidin-agarose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibodies against CDK7, Cyclin H, and Cyclin K (for CDK12/13)
Procedure:
-
Treat HAP1 cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with bioTHZ1 to label the available CDK7 that is not bound by this compound.
-
Add streptavidin-agarose beads to the lysates to pull down the biotinylated-probe-bound proteins.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against CDK7, Cyclin H, and Cyclin K to assess the amount of CDK7 and CDK12/13 pulled down. A reduction in the pulldown of CDK7 with increasing concentrations of this compound indicates target engagement.[3]
Western Blotting for Phospho-protein Analysis
This protocol is used to determine the effect of this compound on the phosphorylation of downstream targets.
Materials:
-
HAP1 cells
-
This compound (YKL-5-124)
-
Antibodies for phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, total CDK2, and RNA Pol II CTD (Ser2, Ser5, Ser7)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat HAP1 cells with various concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation levels.[3][9]
Mandatory Visualization
Caption: this compound inhibits CDK7, blocking cell cycle progression.
Caption: Workflow for assessing this compound target engagement.
Caption: Logical flow of this compound's anti-proliferative effect.
References
- 1. genecards.org [genecards.org]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. researchgate.net [researchgate.net]
The Role of Cdk7 Inhibition in Cell Cycle Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The initial query specified "Cdk7-IN-5." Our research indicates that this compound is an inhibitor of Cdc7 kinase, not Cdk7. Given the focus of the request on Cdk7's role in cell cycle regulation, this guide will focus on well-characterized and selective inhibitors of Cdk7, such as YKL-5-124 and THZ1, as representative compounds to elucidate the biological consequences of Cdk7 inhibition.
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) is a pivotal enzyme that functions at the intersection of cell cycle control and transcriptional regulation. Its dual roles make it an attractive target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the role of Cdk7 in cell cycle progression, with a focus on the effects of its inhibition. We present quantitative data on the activity of selective Cdk7 inhibitors, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.
The Dual Roles of Cdk7 in the Cell Cycle and Transcription
Cdk7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including Cdk1, Cdk2, Cdk4, and Cdk6. This positions Cdk7 as a master regulator of cell cycle transitions.
Simultaneously, Cdk7 is a component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription. By inhibiting Cdk7, one can therefore induce both cell cycle arrest and transcriptional repression, making it a potent anti-proliferative strategy.
Quantitative Analysis of Cdk7 Inhibition
The development of selective Cdk7 inhibitors has enabled a detailed investigation of its functions. Below are tables summarizing the quantitative data for two prominent Cdk7 inhibitors, YKL-5-124 and THZ1.
Biochemical Potency of Cdk7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| YKL-5-124 | Cdk7 | 53.5 | Potent and selective covalent inhibitor.[1][2] |
| Cdk7/Mat1/CycH | 9.7 | Higher potency in the complex.[1][3][4] | |
| Cdk2 | 1300 | >100-fold selective over Cdk2.[2][4] | |
| Cdk9 | 3020 | >100-fold selective over Cdk9.[2][4] | |
| Cdk12/13 | Inactive | High selectivity against Cdk12/13.[1][2] | |
| THZ1 | Cdk7 | - | Covalent inhibitor, potency often measured by other means. |
| Cdk12/13 | Equipotent | Also potently inhibits Cdk12/13, a key off-target.[2] |
Cellular Effects of Cdk7 Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor | Concentration (nM) | Time (h) | % G1 | % S | % G2/M | Reference |
| HAP1 | YKL-5-124 | 125 - 2000 | 72 | Increased | Decreased | Increased | [1] |
| HepG2 | THZ1 | 200 | 24 | - | Decreased | - | [5] |
| Hep3B | THZ1 | 200 | 24 | - | Decreased | - | [5] |
| SK-Hep-1 | THZ1 | 200 | 8 | - | Decreased | - | [5] |
| B-ALL cells | THZ1 | Varies | 2-24 | - | - | Arrested at G2/M | [6] |
| Cervical Cancer Cells | THZ1 | Varies | - | - | - | Blockage at G2/M | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Cdk7 Signaling in Cell Cycle Progression
Caption: Cdk7's role as the Cdk-activating kinase (CAK) in the cell cycle.
Cdk7's Role in Transcriptional Regulation
Caption: Cdk7's function within the TFIIH complex in transcription.
Experimental Workflow for Assessing Cdk7 Inhibitor Activity
Caption: A typical workflow for evaluating the effects of a Cdk7 inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Cdk7 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11]
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Cdk7 inhibitor (e.g., YKL-5-124)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density determined to be within the linear range of the assay. Include wells with medium only for background measurement.
-
Compound Treatment: Add the Cdk7 inhibitor at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a generalized procedure based on standard methods.[12][13][14][15][16]
Objective: To analyze the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells treated with Cdk7 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization or scraping and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events.
-
Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Phosphorylated Proteins
This protocol provides a general framework for detecting phosphorylated Cdk1 and Cdk2.[17][18][19][20][21]
Objective: To assess the phosphorylation status of Cdk7 substrates, such as Cdk1 (p-Thr161) and Cdk2 (p-Thr160).
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk1 (Thr161), anti-phospho-Cdk2 (Thr160))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Prepare samples with Laemmli buffer and heat to denature.
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).
Conclusion
The inhibition of Cdk7 presents a compelling strategy for cancer therapy due to its dual impact on cell cycle progression and transcription. The use of selective inhibitors like YKL-5-124 has been instrumental in dissecting the specific roles of Cdk7, revealing a predominant cell cycle phenotype upon its inhibition. The methodologies and data presented in this guide offer a robust framework for researchers and drug developers to further explore the therapeutic potential of targeting Cdk7 in various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. protocols.io [protocols.io]
- 15. igbmc.fr [igbmc.fr]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-CDK2 (Thr160) Antibody (#2561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
The Disruption of Transcriptional Machinery: A Technical Guide to the Effects of Cdk7-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates two fundamental cellular processes: cell cycle progression and gene transcription. Its dual role makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the effects of potent and selective covalent inhibitors of CDK7 on transcription, using the well-characterized inhibitor YKL-5-124 as a representative example for the conceptual "Cdk7-IN-5". We will explore the mechanism of action, present quantitative data on transcriptional alterations, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows.
Introduction: CDK7 - A Master Regulator of Transcription
CDK7 is a serine/threonine kinase that, in conjunction with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][3] Beyond its role in cell cycle control, CDK7 is also a core component of the general transcription factor TFIIH.[3][4]
Within the TFIIH complex, CDK7 plays a critical role in the initiation and elongation phases of transcription by RNA Polymerase II (Pol II). It directly phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[3][4] The Pol II CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS. CDK7-mediated phosphorylation, primarily at Serine 5 (Ser5) and Serine 7 (Ser7), is crucial for:
-
Promoter Clearance: Facilitating the transition of Pol II from a paused state at the promoter to productive elongation.[2]
-
Recruitment of Capping Enzymes: The phosphorylated CTD acts as a scaffold to recruit enzymes necessary for the 5' capping of nascent mRNA transcripts, a critical step for mRNA stability and translation.
-
Splicing and Polyadenylation: The phosphorylation status of the CTD also influences the recruitment of factors involved in pre-mRNA splicing and 3'-end processing.
Given its central role in transcription, particularly of genes with super-enhancers that are often associated with oncogenic programs, CDK7 has emerged as a high-value target in cancer therapy.[5]
Mechanism of Action: Covalent Inhibition of CDK7
Selective covalent inhibitors of CDK7, such as YKL-5-124, represent a powerful class of chemical probes and potential therapeutics. These inhibitors typically feature a reactive group, such as an acrylamide, that forms a covalent bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[1] This irreversible binding leads to a sustained and potent inhibition of CDK7 kinase activity.
The selectivity of these inhibitors is a key attribute. For instance, YKL-5-124 demonstrates high selectivity for CDK7 over other closely related kinases like CDK12 and CDK13, which is crucial for dissecting the specific biological functions of CDK7 and for minimizing off-target effects in a therapeutic context.[1][6]
Quantitative Effects of this compound (as represented by YKL-5-124) on Transcription
The inhibition of CDK7 by compounds like YKL-5-124 leads to significant and selective changes in the transcriptional landscape of cancer cells. These effects are not typically a global shutdown of transcription but rather a more nuanced reprogramming of gene expression.
Global Transcriptional Profiling via RNA-sequencing
RNA-sequencing (RNA-seq) is a powerful technique to assess the genome-wide impact of a Cdk7 inhibitor on steady-state mRNA levels. Studies with YKL-5-124 have revealed that at concentrations effective for inhibiting cell growth, the inhibitor causes selective and significant changes in a finite number of genes rather than a modest global reduction in mRNA levels.[4]
Table 1: Summary of Differential Gene Expression in HAP1 Cells Treated with YKL-5-124
| Cell Line | Treatment | Differentially Expressed Genes (log2 fold change > 1.5) | Reference |
| HAP1 (WT) | 500 nM YKL-5-124 for 24 hr | 1452 | [1] |
| HAP1 (CDK7-C312S) | 500 nM YKL-5-124 for 24 hr | 583 | [1] |
Data is illustrative of the types of results obtained from RNA-seq experiments.
The data indicates a significant number of gene expression changes in wild-type (WT) cells, while the effect is substantially diminished in cells engineered with a C312S mutation in CDK7, confirming the on-target activity of the inhibitor.[1]
Impact on Key Oncogenic Transcription Factors and Pathways
A primary mechanism through which CDK7 inhibitors exert their anti-cancer effects is by downregulating the expression and activity of key oncogenic transcription factors.
-
MYC: CDK7 inhibition has been shown to rapidly decrease the protein levels of the proto-oncogene MYC, a critical driver in many cancers.[4] This is thought to be due to the high transcriptional demand and short half-life of the MYC protein.
-
E2F Pathway: CDK7 activity is required for the expression of many components of the E2F transcriptional network, which is crucial for cell cycle progression. Inhibition of CDK7 leads to a loss of E2F transcriptional activity.[4]
Table 2: Effect of YKL-5-124 on MYC and Glycolysis-Related Proteins
| Protein/Pathway | Effect of YKL-5-124 Treatment | Method of Detection | Reference |
| MYC Protein Levels | Significant decrease within 2 hours | Western Blot | [4] |
| Glycolytic Cascade | Downregulation of many components (e.g., HK2) | Transcriptomics/Proteomics | [4] |
Phosphoproteomic Analysis of CDK7 Substrates
Quantitative phosphoproteomics using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) allows for the identification of direct and indirect substrates of CDK7. Inhibition of CDK7 with a selective inhibitor leads to a decrease in phosphorylation at specific sites on its target proteins.
Table 3: High-Confidence CDK7 Substrates Identified by Phosphoproteomics
| Substrate Protein | Function | Effect of CDK7 Inhibition | Reference |
| RPB1 (Pol II CTD) | RNA Polymerase II core subunit | Decreased phosphorylation at Ser5 and Ser7 | [3] |
| SF3B1 | Splicing factor | Decreased phosphorylation, leading to splicing defects | [5] |
| U2AF2 | Splicing factor | Decreased phosphorylation | [5] |
| CDK9 | Component of P-TEFb, transcription elongation | Decreased T-loop phosphorylation (activation) | [5] |
| CDK12 | Transcription elongation and termination | Decreased T-loop phosphorylation (activation) | [5] |
| CDK13 | Transcription elongation and termination | Decreased T-loop phosphorylation (activation) | [5] |
These findings highlight that CDK7 acts as a "master regulator" of other transcription-associated kinases.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Cdk7 inhibitors on transcription.
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against purified CDK7.
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM MgCl2, 0.5 mM DTT).[1]
-
Add recombinant CDK7/Cyclin H/MAT1 complex (e.g., 3-5 nM) to the reaction buffer.[1]
-
Add a peptide substrate, such as a synthetic peptide derived from the Pol II CTD (e.g., 1 µM CTD3 peptide).[1]
-
Add varying concentrations of the Cdk7 inhibitor.
-
Initiate the kinase reaction by adding ATP (e.g., 1 mM).[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable method, such as a mobility shift assay on a microfluidic chip-based instrument (e.g., LabChip EZ Reader) or by measuring the incorporation of radiolabeled ATP (³²P-ATP).[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the Cdk7 inhibitor in intact cells.
Protocol:
-
Culture cells to a desired confluency.
-
Treat one aliquot of cells with the Cdk7 inhibitor and another with vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[7][8]
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[8]
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble CDK7 in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.[9][10]
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target stabilization and engagement.
RNA-sequencing (RNA-seq)
Objective: To perform global transcriptional profiling of cells treated with a Cdk7 inhibitor.
Protocol:
-
Plate cells and allow them to adhere or stabilize in culture.
-
Treat cells with the Cdk7 inhibitor or vehicle at the desired concentration and for the specified duration.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), ensuring high quality and integrity of the RNA.[11]
-
Perform library preparation, which typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, quantification of gene expression levels, and differential gene expression analysis between inhibitor-treated and vehicle-treated samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the action of this compound.
Caption: Cdk7's role in transcription and its inhibition.
Caption: A typical RNA-sequencing experimental workflow.
Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The inhibition of CDK7 presents a promising therapeutic strategy for cancers that are dependent on high levels of transcriptional activity. Potent and selective covalent inhibitors, exemplified here conceptually as "this compound" with data from real-world counterparts like YKL-5-124, effectively disrupt the transcriptional machinery. This disruption is not a blunt instrument causing a global shutdown of transcription, but rather a targeted reprogramming that leads to the downregulation of key oncogenic drivers and pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and understand the profound impact of CDK7 inhibition on cancer cell transcription. Further research into the nuances of CDK7's role in different cancer contexts will continue to refine the application of this promising therapeutic approach.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: YKL-5-124, a Selective and Covalent CDK7 Inhibitor
Notice: An in-depth search for the compound "Cdk7-IN-5" revealed that its characterization is limited to patent literature (WO2015154022A1, as Compound 104), with insufficient publicly available data to construct a comprehensive technical guide with detailed experimental protocols as requested. Therefore, this guide has been prepared on YKL-5-124 , a well-characterized, potent, and selective covalent CDK7 inhibitor with extensive data in peer-reviewed publications, fulfilling the structural and technical requirements of the original request.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that functions at the intersection of cell cycle control and transcriptional regulation, making it a compelling target for cancer therapy. It acts as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which phosphorylates and activates cell cycle CDKs such as CDK1 and CDK2. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation.
YKL-5-124 is a potent, selective, and covalent inhibitor of CDK7. It distinguishes itself from earlier inhibitors like THZ1 by exhibiting high selectivity for CDK7 over the structurally related transcriptional kinases CDK12 and CDK13. This specificity makes YKL-5-124 a superior chemical probe for dissecting the precise cellular functions of CDK7. This document provides a comprehensive technical overview of YKL-5-124, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
YKL-5-124 acts as an irreversible, covalent inhibitor of CDK7. Its mechanism involves an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue (Cys312) located outside the canonical ATP-binding pocket of the CDK7 enzyme. This covalent modification leads to sustained and highly specific inhibition of the kinase's activity. By inhibiting CDK7, YKL-5-124 primarily disrupts its CAK function, leading to a failure to activate downstream cell cycle kinases, which in turn causes a robust cell cycle arrest.
Quantitative Data
The following tables summarize the biochemical potency and cellular activity of YKL-5-124.
Table 1: In Vitro Biochemical Potency
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| CDK7 | 53.5 | 1 mM ATP | [1] |
| CDK7/CycH/MAT1 | 9.7 | Not specified | [2] |
| CDK12 | No Inhibition | 1 mM ATP | [1] |
| CDK13 | No Inhibition | 1 mM ATP | [1] |
| CDK2 | 1300 | Not specified | [2] |
| CDK9 | 3020 | Not specified | [2] |
Table 2: Cellular Activity (Phosphorylation Inhibition)
| Phospho-Target | Cell Line | IC₅₀ (nM) | Assay | Reference |
| p-CDK1 (T161) | HAP1 | ~250-500 | Western Blot | [1] |
| p-CDK2 (T160) | HAP1 | ~250-500 | Western Blot | [1] |
| p-RNA Pol II (Ser5) | HAP1 | No Inhibition (up to 2 µM) | Western Blot | [1][3] |
| p-RNA Pol II (Ser7) | HAP1 | No Inhibition (up to 2 µM) | Western Blot | [1] |
Note: The lack of inhibition of RNA Pol II phosphorylation, even at high concentrations, is a key finding that distinguishes YKL-5-124 and suggests CDK7's primary role in the cell cycle.
Signaling Pathways and Workflows
Diagram 1: CDK7's Dual Role in Cell Cycle and Transcription
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of YKL-5-124.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a kinase inhibitor like YKL-5-124.
Experimental Protocols
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol is adapted from methodologies used to characterize selective CDK inhibitors.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of YKL-5-124 against CDK7, CDK12, and CDK13.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™) measures the consumption of ATP, which is inversely proportional to the kinase inhibition.
-
Materials:
-
Recombinant human kinases: CDK7/CycH/MAT1, CDK12/CycK, CDK13/CycK.
-
Substrate: Suitable peptide substrate (e.g., Cdk7/9tide).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP solution: 1 mM final concentration.
-
YKL-5-124: Serial dilutions in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well low-volume white plates.
-
-
Procedure:
-
Prepare a solution of kinase in kinase assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of YKL-5-124 in DMSO, then dilute into kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 2.5 µL of the inhibitor dilutions (or DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2x kinase solution to each well.
-
Prepare a 2x substrate/ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Terminate the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; add 10 µL of Kinase Detection Reagent, incubate 30 min).
-
Read the luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Western Blot for Phospho-Kinase Inhibition
This protocol is for assessing the inhibition of CDK7's CAK activity in a cellular context.[1][3]
-
Objective: To measure the levels of phosphorylated CDK1 (T161) and CDK2 (T160) in cells treated with YKL-5-124.
-
Principle: Western blotting uses specific antibodies to detect the levels of target proteins (total and phosphorylated forms) in cell lysates, providing a measure of kinase activity within the cell.
-
Materials:
-
HAP1 or Jurkat cells.
-
Cell culture medium (e.g., IMDM for HAP1, RPMI for Jurkat) with 10% FBS.
-
YKL-5-124 dissolved in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.
-
Primary antibodies: anti-p-CDK1(T161), anti-CDK1, anti-p-CDK2(T160), anti-CDK2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere/grow to ~70-80% confluency.
-
Treat cells with increasing concentrations of YKL-5-124 (e.g., 0, 50, 125, 250, 500, 1000, 2000 nM) for 24 hours.
-
Harvest cells by scraping (adherent) or centrifugation (suspension) and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and denature by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle rocking.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
Conclusion
YKL-5-124 is a highly selective and potent covalent inhibitor of CDK7. Its primary effect in cancer cells is the disruption of the cell cycle through the inhibition of CDK7's CAK activity on CDK1 and CDK2, leading to G1/S arrest. Uniquely, it does not significantly impact CDK7's transcriptional role regarding RNA Pol II phosphorylation at concentrations that induce cell cycle arrest. This high selectivity makes YKL-5-124 an invaluable tool for oncology research and a promising candidate for therapeutic development, particularly in cancers demonstrating a high dependency on cell cycle progression.
References
- 1. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Inhibition of CDK7
Note to the Reader: The following technical guide addresses the core request for information on the covalent inhibition of Cyclin-Dependent Kinase 7 (CDK7). Extensive research did not yield public data for a compound specifically named "Cdk7-IN-5." Therefore, this guide focuses on YKL-5-124 , a well-characterized, potent, and selective covalent CDK7 inhibitor, as a representative molecule to illustrate the principles, data, and methodologies relevant to this class of inhibitors. Information on other covalent inhibitors such as THZ1 and SY-351 is also included to provide a broader context.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As the catalytic core of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[4][5] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation.[3][4][6] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[7]
Covalent inhibitors of CDK7, such as YKL-5-124, are designed to form a permanent bond with a specific amino acid residue in the kinase's active site, leading to irreversible inhibition. This guide provides a detailed overview of the mechanism, quantitative data, and experimental protocols associated with the covalent inhibition of CDK7, with a focus on YKL-5-124.
Mechanism of Covalent Inhibition
Covalent CDK7 inhibitors typically contain an electrophilic "warhead" that reacts with a nucleophilic cysteine residue located near the ATP-binding pocket of the kinase. In the case of YKL-5-124, this inhibitor forms a covalent bond with Cysteine 312 (C312) of CDK7.[8] This irreversible binding locks the inhibitor in the active site, preventing ATP from binding and thus blocking the kinase's phosphorylating activity. The high selectivity of inhibitors like YKL-5-124 for CDK7 over other kinases, such as the structurally similar CDK12 and CDK13, is a key feature that minimizes off-target effects.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for YKL-5-124 and other relevant covalent CDK7 inhibitors based on published literature.
Table 1: Biochemical and Cellular Potency
| Compound | Assay Type | Target/Cell Line | IC50 / GRmax | Reference |
| YKL-5-124 | Antiproliferation | OCI-AML3 (CDK7 wild-type) | 4 nM | [10] |
| Antiproliferation | OCI-AML3 (CDK7 C312S mutant) | 3980 nM | [10] | |
| Antiproliferation | HAP1 Cells | GRmax at ~20 nM | [1] | |
| Antiproliferation | Jurkat Cells | GRmax at ~20 nM | [1] | |
| Unnamed J&J Inhibitor | RNAPII Ser5 Phosphorylation | A549 Cells | 57 nM | [10] |
| THZ1 | Antiproliferation | Jurkat Cells | Potent nanomolar activity | [1] |
| SY-351 | Kinase Inhibition | Panel of 252 kinases | >90% inhibition of CDK7 at 0.2 µM | [11] |
Table 2: Kinase Selectivity
| Compound | Target Kinase | Off-Target Kinase(s) | Selectivity | Reference |
| YKL-5-124 | CDK7 | CDK12/13 | High selectivity, no off-target effect on CDK12/13 | [9] |
| Unnamed J&J Inhibitor | CDK7 | Other CDK family kinases | >100-fold | [10] |
| THZ1 | CDK7 | CDK12/13 | Potent off-target activity on CDK12/13 | [1] |
| SY-351 | CDK7 | CDK12 | Minimal target engagement at EC90 for CDK7 | [11] |
Table 3: Pharmacokinetic Properties of an Unnamed Covalent Inhibitor
| Parameter | Mouse | Rat | Dog |
| Intravenous Half-life (h) | 1.49 | 1.55 | 1.81 |
| Clearance (mL/min/kg) | 85 | 66 | 19 |
| Oral Bioavailability (%) | 25 | 29 | 27 |
| Cmax (µM, oral) | 0.11 | 0.11 | 0.33 |
| tmax (h, oral) | 1.67 | 1.00 | 1.67 |
| Data from a novel unnamed covalent CDK7 inhibitor developed by Johnson & Johnson.[10] |
Key Signaling Pathways and Cellular Effects
CDK7 inhibition impacts two major cellular pathways: the cell cycle and transcription. Selective inhibitors like YKL-5-124 have helped to dissect the specific roles of CDK7 in these processes.
-
Cell Cycle Control: By inhibiting the CAK complex, YKL-5-124 prevents the activation of cell cycle CDKs (CDK1, CDK2), leading to a strong cell cycle arrest, primarily at the G1/S transition.[1][12] This is evidenced by a reduction in cycling cells and the downregulation of E2F-driven gene expression.[1][2]
-
Transcriptional Regulation: Unlike dual CDK7/12/13 inhibitors such as THZ1, which cause a global decrease in Pol II CTD phosphorylation, selective CDK7 inhibition by YKL-5-124 has a surprisingly weak effect on global Pol II phosphorylation.[1][9] This suggests potential redundancies in the control of gene transcription, with CDK12/13 playing a more dominant role in this aspect.[1] However, CDK7 inhibition does lead to the downregulation of superenhancer-driven genes in some cancer models.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are outlines of key experimental protocols used to characterize covalent CDK7 inhibitors.
Kinase Activity and Selectivity Assays
Objective: To determine the potency (IC50) and selectivity of an inhibitor against CDK7 and other kinases.
Methodology: In Vitro Kinase Assay
-
Reagents: Recombinant human CDK7/CyclinH/MAT1 complex, substrate peptide (e.g., a fragment of the Pol II CTD), ATP (often radiolabeled [γ-³²P]ATP), and the test inhibitor (e.g., YKL-5-124) at various concentrations.
-
Procedure: a. The kinase, substrate, and inhibitor are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide via electrophoresis and measuring radioactivity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
-
Selectivity: The assay is repeated with a panel of other kinases (e.g., CDK1, CDK2, CDK9, CDK12) to determine the inhibitor's selectivity profile.
Cellular Target Engagement and Occupancy
Objective: To confirm that the inhibitor covalently binds to CDK7 within living cells.
Methodology: Competitive Pulldown Assay
-
Reagents: A biotinylated probe that also covalently binds to CDK7, streptavidin-coated beads, cell lysates from cells treated with the test inhibitor or a vehicle control (DMSO).
-
Procedure: a. Treat cells (e.g., SCLC cells) with various concentrations of the test inhibitor (e.g., YKL-5-124) for a specified time to allow for covalent modification of CDK7. b. Lyse the cells and incubate the protein lysates with the biotinylated covalent probe. The probe will only bind to CDK7 that has not already been engaged by the test inhibitor. c. Use streptavidin beads to pull down the biotinylated probe and any proteins bound to it. d. Analyze the pulldown fraction and the input lysate by Western blotting using an antibody against CDK7 or its binding partner, Cyclin H.
-
Data Analysis: A decrease in the amount of CDK7/Cyclin H pulled down in the inhibitor-treated samples compared to the control indicates successful target engagement by the test inhibitor.[9]
Cell Viability and Proliferation Assays
Objective: To measure the effect of the inhibitor on cancer cell growth and survival.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagents: Cancer cell lines of interest, cell culture medium, and the CellTiter-Glo® reagent.
-
Procedure: a. Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours). c. Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. d. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is normalized to vehicle-treated controls, and the data is used to generate a dose-response curve from which parameters like GI50 (concentration for 50% growth inhibition) can be calculated.
Conclusion
Covalent inhibitors of CDK7, exemplified by compounds like YKL-5-124, represent a promising class of targeted therapies for various cancers. Their mechanism of action, involving the irreversible binding to Cys312 in the CDK7 active site, leads to potent and selective inhibition. The development of highly selective inhibitors has been instrumental in deconvoluting the distinct roles of CDK7 in cell cycle control and transcription. While selective CDK7 inhibition potently induces cell cycle arrest, its impact on global transcription appears less pronounced than that of dual CDK7/12/13 inhibitors, highlighting the complexity of transcriptional regulation. The comprehensive preclinical data, including potent anti-tumor activity in xenograft models, supports the continued investigation of selective covalent CDK7 inhibitors in clinical settings.[10][13]
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7 Target Engagement in Cancer Cells: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and data for the specific compound "Cdk7-IN-5" are limited. Therefore, this guide will utilize the well-characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative molecule to detail the principles and methodologies of Cdk7 target engagement in cancer cells. The experimental protocols and data presented are based on established methods for evaluating CDK7 inhibitors like YKL-5-124.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: transcription and cell cycle progression.[1] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1]
In numerous cancers, there is a heightened dependency on transcriptional programs driven by oncogenic transcription factors.[3] This makes CDK7 an attractive therapeutic target.[4] Inhibition of CDK7 can simultaneously disrupt the cell cycle and the transcription of key oncogenes and survival genes, leading to cell cycle arrest and apoptosis in cancer cells.[5] This guide provides an in-depth overview of the methods used to assess the target engagement of CDK7 inhibitors in cancer cells, using YKL-5-124 as a prime example.
Data Presentation
Quantitative assessment of target engagement is crucial for the development of effective kinase inhibitors. The following tables summarize key in vitro and cellular activity data for the selective CDK7 inhibitor, YKL-5-124.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | In vitro kinase assay | [5][7][8] |
| YKL-5-124 | CDK2 | 1300 | In vitro kinase assay | [7] |
| YKL-5-124 | CDK9 | 3020 | In vitro kinase assay | [7] |
| YKL-5-124 | CDK12 | >10,000 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK13 | >10,000 | In vitro kinase assay | [6] |
| Cell Line | Inhibitor | Parameter | Value | Assay | Reference |
| HAP1 | YKL-5-124 | CDK7 Target Engagement | ~30 nM (blocks >50% pulldown) | Competitive Pulldown | [5][8] |
| Neuroblastoma Cells | YKL-5-124 | Cytotoxicity | Varies by cell line | Cell Viability Assay (72h) | [9] |
| HAP1 | YKL-5-124 | Cell Cycle Arrest | G1/S and G2/M accumulation | Flow Cytometry | [5][8] |
Experimental Protocols
Accurate and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides detailed methodologies for key assays used to determine CDK7 target engagement and its downstream consequences.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.
a. Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
CDK7 inhibitor (e.g., YKL-5-124) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibody against CDK7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Cell Culture and Treatment:
-
Plate cells in sufficient quantity for multiple temperature points and treatments.
-
The following day, treat the cells with the CDK7 inhibitor at various concentrations or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein onto the gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and probe with a primary antibody specific for CDK7, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 at each temperature point.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell, bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of inhibitor binding to a target kinase in real-time.
a. Materials and Reagents:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
CDK7-NanoLuc® fusion vector
-
NanoBRET™ Tracer K-10
-
CDK7 inhibitor (e.g., YKL-5-124)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96- or 384-well assay plates
-
Luminescence plate reader
b. Protocol:
-
Cell Transfection:
-
On day 1, transfect HEK293 cells with the CDK7-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate overnight.
-
-
Compound and Tracer Addition:
-
On day 2, prepare serial dilutions of the CDK7 inhibitor.
-
Add the diluted inhibitor and the NanoBRET™ Tracer K-10 to the cells. Include wells with tracer only (for maximum BRET signal) and no tracer (for background).
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminescence reader equipped with filters for donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the controls.
-
Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Western Blotting for Downstream Target Modulation
Western blotting is a fundamental technique to assess the functional consequences of CDK7 inhibition by measuring the phosphorylation status of its downstream substrates.
a. Materials and Reagents:
-
Cancer cell line of interest
-
CDK7 inhibitor (e.g., YKL-5-124)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7)
-
Total RNA Polymerase II
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Total CDK1 and CDK2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Other reagents and equipment as for a standard Western blot.
b. Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with increasing concentrations of the CDK7 inhibitor for a defined period (e.g., 6, 24, 48 hours).
-
Lyse the cells and quantify the protein concentration as described in the CETSA protocol.
-
-
Electrophoresis and Blotting:
-
Antibody Incubation and Detection:
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to CDK7 target engagement.
References
- 1. news-medical.net [news-medical.net]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The role of Cdk7-IN-5 in studying CDK-activating kinase (CAK) activity
An In-Depth Technical Guide to the Study of CDK-Activating Kinase (CAK) Activity Using Selective Inhibitors
Executive Summary: Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, primarily through its role as the catalytic subunit of the CDK-activating kinase (CAK) complex. Understanding its function is crucial for both basic research and therapeutic development. Small molecule inhibitors are invaluable tools for dissecting the specific roles of CDK7. While various inhibitors exist, such as Cdk7-IN-5, a potent inhibitor with a reported IC50 of less than 100 nM, this guide will focus on the well-characterized, selective, and covalent inhibitor YKL-5-124 as a model compound[]. The extensive publicly available data for YKL-5-124 provides a robust framework for illustrating the experimental principles and methodologies used to investigate CAK activity in biochemical and cellular contexts.
Introduction to CDK7 and the CAK Complex
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that holds a unique dual position in cellular regulation. It functions as both a master regulator of the cell cycle and a key component of the transcriptional machinery[2][3].
-
Cell Cycle Control (CAK Activity): CDK7, in a trimeric complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK)[4]. The primary role of CAK is to phosphorylate and activate other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop. This activation is an essential step for driving progression through the various phases of the cell cycle[5].
-
Transcriptional Regulation: The CAK complex is also a subunit of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), which is critical for the initiation and elongation phases of transcription[2][4].
Given these critical dual roles, selective inhibition of CDK7 allows researchers to dissect its specific contributions to cell cycle control versus transcription and to explore its potential as a therapeutic target in diseases like cancer.
Quantitative Data on the Model Inhibitor: YKL-5-124
YKL-5-124 is a potent and selective covalent inhibitor of CDK7. It irreversibly binds to a cysteine residue (C312) located outside the active site, providing high specificity[6]. Its inhibitory activity has been quantified against several key kinases, demonstrating its selectivity for CDK7.
Table 1: Biochemical Inhibitory Potency of YKL-5-124
| Kinase Target | IC50 (nM) | Comments | Reference |
|---|---|---|---|
| CDK7/Cyclin H/MAT1 | 9.7 | High potency against the target CAK complex. | [6][7] |
| CDK2 | 1300 | ~134-fold less potent than against CDK7. | [6][7] |
| CDK9 | 3020 | ~311-fold less potent than against CDK7. | [6][7] |
| CDK12 | No Inhibition | Highly selective over the related transcriptional kinase CDK12. | [6] |
| CDK13 | No Inhibition | Highly selective over the related transcriptional kinase CDK13. |[6] |
Signaling Pathways and Inhibitor Mechanism of Action
The dual functions of CDK7 can be visualized as two distinct, yet interconnected, signaling pathways. A selective inhibitor like YKL-5-124 primarily impacts the CAK-dependent cell cycle pathway due to its mechanism and downstream effects observed in cellular models[6][8].
Caption: Dual roles of the CDK7/CAK complex in cell cycle and transcription.
The logical workflow for using an inhibitor like YKL-5-124 is to confirm its direct biochemical potency and then verify its on-target effects in a cellular context by measuring the phosphorylation status of its downstream substrates.
Caption: Logic of CDK7 inhibition by YKL-5-124 leading to cell cycle arrest.
Experimental Protocols and Workflows
Studying CAK activity with an inhibitor involves a multi-step process, starting from biochemical validation and moving to cellular characterization.
Caption: Workflow for characterizing a CDK7 inhibitor like YKL-5-124.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol is designed to measure the concentration of an inhibitor required to reduce the enzymatic activity of purified CDK7 by 50% (IC50). It is adapted from standard luminescent kinase assays[9].
Materials:
-
Purified recombinant CDK7/Cyclin H/MAT1 enzyme complex.
-
CDK substrate peptide (e.g., a generic peptide like CTD3 or a specific CDK substrate).
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.5 mM DTT, 0.01% Triton X-100)[6].
-
ATP solution (at Km concentration for CDK7, typically 1 mM)[6].
-
YKL-5-124 or other test inhibitor, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of YKL-5-124 in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme/Substrate Mixture: Prepare a master mix containing the CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor or DMSO vehicle (for control wells) to the assay plate wells.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Terminate Reaction and Detect ADP:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity) and a high concentration inhibitor control (0% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for CAK Activity
This protocol assesses the in-cell activity of a CDK7 inhibitor by measuring the phosphorylation of its direct downstream targets, CDK1 and CDK2, which is a hallmark of CAK activity[6][8].
Materials:
-
Cell line of interest (e.g., HAP1, Jurkat)[6].
-
Complete cell culture medium.
-
YKL-5-124 inhibitor dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-CDK1 (Thr161)
-
Rabbit anti-phospho-CDK2 (Thr160)
-
Mouse anti-total CDK1
-
Mouse anti-total CDK2
-
Loading control antibody (e.g., anti-β-Actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of YKL-5-124 (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours)[6]. Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-p-CDK1, anti-p-CDK2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading and assess total protein levels, the membrane can be stripped and re-probed for total CDK1, total CDK2, and a loading control like β-Actin.
-
Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each target. A dose-dependent decrease in the p-CDK1/total CDK1 and p-CDK2/total CDK2 ratios indicates effective inhibition of CAK activity in cells[6].
-
References
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-5 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention in oncology.[1] CDK7 functions as a component of the transcription factor IIH (TFIIH) and as a CDK-activating kinase (CAK).[2][3] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation. As the CAK, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which in turn control cell cycle checkpoints.[4]
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate inhibitors of CDK7. While the specific inhibitor "Cdk7-IN-5" is not well-characterized in publicly available literature, with potential ambiguity with a Cdc7 inhibitor, this guide will utilize the well-documented selective covalent CDK7 inhibitor, YKL-5-124, as an exemplary compound to illustrate the experimental procedures.
Quantitative Data for a Selective CDK7 Inhibitor (YKL-5-124)
The inhibitory activity of YKL-5-124 against various cyclin-dependent kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating its high selectivity for CDK7.
| Kinase | IC50 (nM) |
| CDK7/Mat1/CycH | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | No inhibition |
| CDK13 | No inhibition |
Data sourced from a biochemical evaluation of YKL-5-124.[]
Cdk7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in regulating the cell cycle and transcription.
References
Application Notes and Protocols for Cdk7-IN-5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Cdk7-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various cell-based assays. The methodologies outlined below are designed to assess the inhibitor's effects on cell viability, cell cycle progression, apoptosis, and target engagement.
Introduction to this compound
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
This compound is a selective, covalent inhibitor of CDK7. Its mechanism of action is analogous to the well-characterized inhibitor YKL-5-124, which forms a covalent bond with a cysteine residue (C312) near the active site of CDK7.[2] This irreversible binding leads to the inhibition of CDK7's kinase activity. The primary cellular consequence of selective CDK7 inhibition is the disruption of cell cycle progression, leading to cell cycle arrest, predominantly at the G1/S transition, and subsequent anti-proliferative effects.[2][3]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of the closely related CDK7 inhibitor, YKL-5-124, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your cell-based assays.
| Cell Line | Cancer Type | IC50 (YKL-5-124) | Reference |
| HAP1 | Chronic Myelogenous Leukemia | ~20 nM (GRmax) | [2] |
| Jurkat | T-cell Leukemia | Not specified | [2] |
| Kelly | Neuroblastoma (MYCN-amplified) | Not specified | |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Not specified | |
| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | Not specified | |
| DMS79 | Small Cell Lung Cancer | Not specified | [4] |
| H929 | Multiple Myeloma | Not specified | [1] |
| AMO1 | Multiple Myeloma | Not specified | [1] |
Note: The potency of this compound is expected to be in a similar nanomolar range. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the precise IC50 in the cell line of interest.
Experimental Protocols
Cell Viability Assay (MTS/CCK8 Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS or CCK8 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control for 24-48 hours.[4][5]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Cdk7 Signaling Pathway and its Inhibition
Caption: Cdk7's dual role and its inhibition by this compound.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Target Engagement and Downstream Effects
This protocol assesses the effect of this compound on the phosphorylation of CDK7's downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(Thr161), anti-p-CDK2(Thr160), anti-CDK1, anti-CDK2, anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol for 6-24 hours.[5][6]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated CDK1/2 to total CDK1/2 indicates target engagement. The appearance of cleaved PARP can indicate apoptosis induction.
Cellular Thermal Shift Assay (CETSA)
This protocol determines the direct binding of this compound to CDK7 in a cellular context.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Western blot reagents (as described above)
-
Primary antibody against CDK7
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK7 by Western blotting.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates stabilization of CDK7 due to inhibitor binding.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: Cdk7-IN-5 in Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid growth, early metastasis, and the development of chemoresistance. The transcriptional machinery has emerged as a promising therapeutic target in SCLC due to the cancer's reliance on key transcription factors, including MYC family proto-oncogenes. Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. Inhibition of CDK7 represents a rational therapeutic strategy to disrupt these fundamental processes in SCLC. Cdk7-IN-5 is a representative potent and selective inhibitor of CDK7 used in preclinical research to probe the vulnerabilities of SCLC. These application notes provide a comprehensive overview of the use of CDK7 inhibitors in SCLC research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various CDK7 inhibitors in SCLC preclinical models.
Table 1: In Vitro Efficacy of CDK7 Inhibitors in SCLC Cell Lines
| CDK7 Inhibitor | SCLC Cell Line | IC50 (nM) | Notes |
| THZ1 | Murine SCLC Cells | 75-100 | Greater than 5-fold more sensitive than murine NSCLC cells.[1] |
| THZ1 | NCI-H69 | 5-20 | Established from a chemo-treated patient.[1] |
| THZ1 | GLC16 | 5-20 | Established from a chemo-treated patient.[1] |
| THZ1 | NCI-H82 | 5-20 | - |
| THZ1 | NCI-H209 | 5-20 | Chemo-naïve cell line.[1] |
| YPN-005 | H209 | 9.47 ± 3.4 µM | - |
| YPN-005 | H209/CisR | 10.31 ± 1.7 µM | Cisplatin-resistant |
| YPN-005 | H209/EtoR | 13.23 ± 1.8 µM | Etoposide-resistant |
| YPN-005 | H82 | 8.71 ± 2.1 µM | - |
| YPN-005 | H69 | 2.73 ± 1.1 µM | - |
| YKL-5-124 | Jurkat (T-ALL) | ~50 | While not an SCLC line, this demonstrates the potency of this selective CDK7 inhibitor. |
Table 2: In Vivo Efficacy of CDK7 Inhibitors in SCLC Xenograft Models
| CDK7 Inhibitor | SCLC Model | Dosing Regimen | Outcome |
| THZ1 | NCI-H69 Xenograft | Not specified | Significant tumor growth reduction.[1] |
| THZ1 | GLC16 Xenograft | Not specified | Significant tumor growth reduction.[1] |
| YKL-5-124 | RPP Orthotopic Model | Not specified | Inhibits SCLC tumor growth and enhances response to anti-PD-1 immunotherapy.[2] |
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Utilizing Cdk7-IN-5 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in multiple myeloma (MM). As a central component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both cell cycle progression and transcription.[1][2][3] In multiple myeloma, dysregulation of the cell cycle and a high dependency on transcription of key oncogenes, such as MYC, make cancer cells particularly vulnerable to CDK7 inhibition.[4][5][6]
Selective CDK7 inhibitors have demonstrated potent anti-myeloma activity in preclinical studies by inducing cell cycle arrest and apoptosis.[4][6][7] These inhibitors disrupt critical signaling pathways that drive MM cell proliferation and survival, including the CDK-Rb-E2F and MYC-driven transcriptional programs.[4][5][6][7]
This document provides detailed application notes and experimental protocols for studying the effects of Cdk7-IN-5, a representative selective CDK7 inhibitor, in multiple myeloma. While specific data for this compound in multiple myeloma is limited, the methodologies and expected outcomes are based on extensive research with other potent CDK7 inhibitors, such as YKL-5-124 and THZ1.
Data Presentation
Table 1: In Vitro Efficacy of CDK7 Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | CDK7 Inhibitor | IC50 (nM) | Assay | Reference |
| H929 | YKL-5-124 | ~50 | Cell Viability | [7] |
| AMO1 | YKL-5-124 | ~75 | Cell Viability | [7] |
| MOLP8 | YKL-5-124 | ~60 | Cell Viability | [8] |
| SKMM1 | YKL-5-124 | ~40 | Cell Viability | [8] |
| H929 | THZ1 | Not Specified | Cell Viability | [9] |
| H929 (Bortezomib Resistant) | THZ1 | Not Specified | Cell Viability | [9] |
Note: IC50 values are approximate and can vary based on experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and assays.
Signaling Pathways and Experimental Workflow
CDK7-Mediated Signaling in Multiple Myeloma
General Experimental Workflow for Studying this compound
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines (e.g., H929, AMO1, MOLP8, SKMM1) can be obtained from commercial cell banks (e.g., ATCC, DSMZ).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (CTG Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 using non-linear regression analysis (e.g., in GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) or vehicle for 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound or vehicle for 48 hours.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
-
Objective: To examine the effect of this compound on the phosphorylation status of key proteins in the CDK7 signaling pathway.
-
Procedure:
-
Treat MM cells with this compound or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Rb (Ser780, Ser807/811)
-
Total Rb
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
Cleaved Caspase-3
-
PARP
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in multiple myeloma. By systematically evaluating its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can elucidate the mechanism of action of this class of inhibitors and contribute to the development of novel therapeutic strategies for this challenging malignancy.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk7-IN-5 Treatment in DNA Replication Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1][2] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[3][4]
Inhibition of CDK7 has been shown to induce cell cycle arrest, apoptosis, and DNA replication stress in cancer cells.[5][6] DNA replication stress is a hallmark of cancer, characterized by the slowing or stalling of replication forks, which can lead to genomic instability and cell death.[7] Selective CDK7 inhibitors, by disrupting the finely tuned processes of transcription and cell cycle, can exacerbate this intrinsic vulnerability in cancer cells.
This document provides detailed application notes and experimental protocols for utilizing Cdk7-IN-5 , a selective CDK7 inhibitor, to induce and study DNA replication stress in a research setting. While specific published data for this compound is limited, the protocols and principles outlined here are based on the well-characterized effects of other selective CDK7 inhibitors, such as YKL-5-124, and are intended to serve as a comprehensive guide for researchers.[5][8][9] It is recommended to empirically determine the optimal concentrations and treatment durations for this compound in your specific cell model.
Mechanism of Action: Cdk7 Inhibition and DNA Replication Stress
Inhibition of CDK7 by compounds like this compound is hypothesized to induce DNA replication stress through a multi-faceted mechanism that disrupts both transcription and cell cycle progression.
1. Transcriptional Dysregulation: CDK7 is essential for the transcription of many genes, including those involved in DNA replication and repair.[10][11] By inhibiting CDK7, the transcription of genes encoding proteins required for efficient DNA replication (e.g., components of the replisome) and DNA damage response (DDR) pathways (e.g., BRCA1, RAD51) may be downregulated.[10][11] This can lead to a reduced capacity to handle endogenous or exogenous DNA damage, resulting in the accumulation of replication-associated lesions.
2. Cell Cycle Disruption: CDK7 is the CDK-activating kinase (CAK) responsible for activating CDK1 and CDK2, key drivers of the G1/S and G2/M cell cycle transitions.[9] Inhibition of CDK7 leads to a reduction in the activity of these CDKs, causing cell cycle arrest, primarily at the G1/S transition.[8][9] This disruption of normal cell cycle progression can interfere with the coordinated firing of replication origins and the overall process of DNA synthesis, leading to replication stress.
The combined effect of transcriptional dysregulation and cell cycle disruption creates a cellular environment where DNA replication is inefficient and prone to errors, leading to the accumulation of single-stranded DNA (ssDNA) gaps and double-strand breaks (DSBs), which are hallmarks of DNA replication stress.[5] This, in turn, activates the DNA damage response (DDR) signaling cascade, which can be monitored by the phosphorylation of key checkpoint proteins such as ATR, Chk1, and H2AX (γ-H2AX).
Quantitative Data Summary
As specific quantitative data for this compound is not widely available in the public domain, the following tables are presented as templates. Researchers should generate their own data for this compound in their cell lines of interest. For reference, data for the well-characterized selective CDK7 inhibitor YKL-5-124 is included where available.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | This compound IC50 (nM) | YKL-5-124 IC50 (nM) |
| CDK7/Mat1/CycH | Data not available | 9.7[12] |
| CDK2 | Data not available | 1300[12] |
| CDK9 | Data not available | 3020[12] |
| CDK12 | Data not available | >10,000[8] |
| CDK13 | Data not available | >10,000[8] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | This compound GRmax (µM) | YKL-5-124 GRmax (µM) |
| e.g., HAP1 | Chronic Myeloid Leukemia | To be determined | ~0.1[8] |
| e.g., Jurkat | T-cell Acute Lymphoblastic Leukemia | To be determined | ~0.2[8] |
| e.g., MDA-MB-231 | Triple-Negative Breast Cancer | To be determined | Data not available |
| e.g., HCT116 | Colorectal Carcinoma | To be determined | Data not available |
*GRmax represents the concentration at which the maximum growth rate inhibition is achieved.
Signaling and Experimental Workflow Diagrams
Figure 1: Signaling pathway of this compound-induced DNA replication stress.
Figure 2: Experimental workflow for studying this compound-induced DNA replication stress.
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific cell line and experimental conditions. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment.
Protocol 1: Western Blotting for DNA Replication Stress Markers (γ-H2AX and p-Chk1)
This protocol details the detection of phosphorylated H2AX (γ-H2AX) and phosphorylated Chk1 (p-Chk1), key markers of DNA damage and replication stress.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: anti-γ-H2AX (Ser139), anti-p-Chk1 (Ser345), anti-Total H2AX, anti-Total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
-
Protocol 3: DNA Fiber Assay for Replication Fork Dynamics
This assay directly visualizes and measures the speed and integrity of individual DNA replication forks.
Materials:
-
This compound (dissolved in DMSO)
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixing solution (Methanol:Acetic Acid, 3:1)
-
2.5 M HCl
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-BrdU (for CldU) and anti-BrdU (for IdU) from different species
-
Fluorescently-labeled secondary antibodies
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 6-well plate.
-
Treat with this compound for the desired duration.
-
-
Pulse Labeling:
-
During the final hour of treatment, pulse-label the cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with pre-warmed media.
-
Pulse-label with 250 µM IdU for 20-30 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Harvest a small number of cells (e.g., 2,000-5,000) and resuspend in PBS.
-
Mix 2 µL of the cell suspension with 8 µL of spreading buffer on a microscope slide.
-
Allow the cell lysate to spread for 2-5 minutes.
-
Tilt the slide to allow the DNA to stretch.
-
Air dry the slide.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers in methanol:acetic acid for 10 minutes.
-
Air dry the slide.
-
Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Wash the slide extensively with PBS.
-
-
Immunostaining and Imaging:
-
Block the slide with blocking buffer for 1 hour.
-
Incubate with primary antibodies against CldU and IdU for 1-2 hours.
-
Wash with PBST (PBS with 0.1% Tween-20).
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBST.
-
Mount the coverslip with antifade mounting medium.
-
Image the fibers using a fluorescence microscope.
-
Measure the length of the CldU (first label) and IdU (second label) tracts to determine fork speed and analyze for fork stalling and new origin firing.
-
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in DMSO and stored correctly. Prepare fresh dilutions for each experiment.
-
Determining Optimal Concentration: A key first step is to perform a dose-response curve to determine the IC50 for cell viability in your cell line of interest. Subsequent experiments on DNA replication stress should use concentrations around the IC50 and below to avoid confounding effects from widespread cell death.
-
Time Course: The induction of DNA replication stress markers can be transient. It is advisable to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing the desired effects.
-
Positive Controls: For DNA damage assays, include a positive control such as treatment with hydroxyurea (HU) or ultraviolet (UV) radiation to ensure that the assays are working correctly.
-
Antibody Validation: Ensure that all primary antibodies have been validated for the specific application (e.g., Western blotting, immunofluorescence).
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the induction of DNA replication stress and further elucidate the role of CDK7 in maintaining genomic stability.
References
- 1. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies of Cdk7 Inhibitors
A Comprehensive Guide for Researchers in Oncology and Drug Development
These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of Cyclin-dependent kinase 7 (Cdk7) inhibitors, using the selective inhibitor YKL-5-124 as a primary example due to the limited public information on a compound specifically named "Cdk7-IN-5." These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Mechanism of Action of Cdk7 Inhibition
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[5][6][7]
In many cancers, there is a dysregulation of CDK-dependent cell-cycle control and a reliance on the transcription of specific oncogenes for survival.[8] By inhibiting Cdk7, compounds like YKL-5-124 can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][9] This dual mechanism of action makes Cdk7 an attractive therapeutic target in oncology.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for the selective Cdk7 inhibitor YKL-5-124 from preclinical studies.
Table 1: In Vitro Potency of YKL-5-124
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC50 (CDK7) | 53.5 nM | In vitro kinase assay | [12] |
| IC50 (CDK12) | >10,000 nM | In vitro kinase assay | [12] |
| IC50 (CDK13) | >10,000 nM | In vitro kinase assay |[12] |
Table 2: In Vivo Dosing and Efficacy of YKL-5-124 in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Multiple Myeloma | Subcutaneous H929 xenograft in SCID mice | 25 mg/kg, intraperitoneal injection, 5 days/week for 2 weeks | Almost complete tumor eradication | [5] |
| Small Cell Lung Cancer | Syngeneic orthotopic models (RPP, RP, RPP-MYC) | Dose escalation from 2.5 mg/kg to 15 mg/kg, i.p., 5 times/week | Inhibition of tumor growth | [13] |
| Pancreatic Cancer | Orthotopic PDAC model | Not specified for YKL-5-124, but THZ1 used at 5 mg/kg, 5 consecutive days a week | Combination with chemotherapy significantly decreased tumor size |[14] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Murine Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a Cdk7 inhibitor.
Materials:
-
Human cancer cell line (e.g., H929 for multiple myeloma)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Cdk7 inhibitor (e.g., YKL-5-124)
-
Vehicle control (e.g., DMSO, saline)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture human cancer cells under standard conditions to achieve the required number for injection.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), measure them every 2-3 days using calipers.[5] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Cdk7 inhibitor (e.g., YKL-5-124 at 25 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 5 days a week for 2 weeks).[5]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: In Vivo Toxicity Assessment
This protocol outlines the procedures for monitoring the potential toxicity of a Cdk7 inhibitor in vivo.
Materials:
-
Mice undergoing treatment with the Cdk7 inhibitor
-
Balance for weighing mice
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Hematology analyzer
-
Necropsy tools
Procedure:
-
Body Weight Monitoring: Record the body weight of each mouse at least twice a week throughout the study. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.[14]
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, grooming, or food and water intake.
-
Hematological Analysis: At the end of the study, or at predetermined time points, collect blood samples via cardiac puncture or another appropriate method. Perform a complete blood count (CBC) to assess parameters such as red blood cells, white blood cells, and platelets.[13]
-
Gross Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for subsequent histopathological examination.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol details the assessment of target engagement and downstream effects of the Cdk7 inhibitor in tumor tissue.
Materials:
-
Tumor samples from treated and control mice
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting equipment and reagents
-
Antibodies against p-Rb, c-MYC, and other relevant pathway proteins
Procedure:
-
Tumor Homogenization: Excise tumors from euthanized mice and immediately snap-freeze them in liquid nitrogen or process them for protein extraction. Homogenize the tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pharmacodynamic markers. For Cdk7 inhibition, key markers include phosphorylated Retinoblastoma protein (p-Rb) to assess cell cycle effects and c-MYC levels to evaluate transcriptional effects.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the levels of the target proteins between the treated and control groups to assess the in vivo effect of the Cdk7 inhibitor.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using a Selective Cdk7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription. It functions as a Cdk-activating kinase (CAK), phosphorylating and activating other Cdks such as Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for progression through the different phases of the cell cycle[1][2]. Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription[2][3]. Due to its dual role, Cdk7 has emerged as a promising therapeutic target in oncology[2].
This document provides a detailed protocol for analyzing the cell cycle effects of a selective Cdk7 inhibitor using flow cytometry. While the initial request specified Cdk7-IN-5, publicly available data for this specific compound is limited. Therefore, these application notes will focus on the well-characterized, potent, and selective covalent Cdk7 inhibitor, YKL-5-124 , as a representative compound for this application. YKL-5-124 is a potent and selective covalent inhibitor of Cdk7 with an IC50 of 9.7 nM for the Cdk7/Mat1/CycH complex[4]. It has been shown to induce a strong cell cycle arrest, primarily at the G1/S transition[2][5].
These protocols and the accompanying data will guide researchers in assessing the cellular response to Cdk7 inhibition and understanding its impact on cell cycle progression.
Data Presentation: Efficacy of YKL-5-124 on Cell Cycle Distribution
The following table summarizes the quantitative data on the effect of YKL-5-124 on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
| Cell Line | Treatment (YKL-5-124) | Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HAP1 | DMSO (Control) | 72 hours | 45.3% | 35.1% | 19.6% | [1] |
| 125 nM | 72 hours | 54.2% | 18.2% | 27.6% | [1] | |
| 250 nM | 72 hours | 60.1% | 10.3% | 29.6% | [1] | |
| 500 nM | 72 hours | 63.5% | 6.2% | 30.3% | [1] | |
| DMS79 (SCLC) | DMSO (Control) | 72 hours | 50.1% | 38.2% | 11.7% | [6] |
| 100 nM | 72 hours | 68.3% | 15.4% | 16.3% | [6] | |
| RPP631 (mSCLC) | DMSO (Control) | 72 hours | 48.9% | 40.1% | 11.0% | [6] |
| 100 nM | 72 hours | 65.2% | 18.5% | 16.3% | [6] | |
| Kelly (Neuroblastoma) | DMSO (Control) | 24 hours | 44.1% | 42.8% | 13.1% | [7] |
| 100 nM | 24 hours | 62.5% | 19.3% | 18.2% | [7] |
Signaling Pathway and Mechanism of Action
Cdk7 plays a pivotal role in the regulation of the cell cycle through its CAK activity. The following diagram illustrates the Cdk7 signaling pathway and the point of intervention by a selective inhibitor like YKL-5-124.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the steps for treating cells with a Cdk7 inhibitor, followed by fixation, staining with propidium iodide (PI), and analysis by flow cytometry.
Materials:
-
Cell line of interest (e.g., HAP1, DMS79)
-
Complete cell culture medium
-
YKL-5-124 (or other Cdk7 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare a stock solution of YKL-5-124 in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the Cdk7 inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for cell cycle analysis using flow cytometry.
Logical Relationship: Cdk7 Inhibition and Cell Cycle Arrest
The inhibition of Cdk7's kinase activity has a direct and logical consequence on cell cycle progression. The following diagram illustrates this cause-and-effect relationship.
Conclusion
The selective inhibition of Cdk7 provides a powerful tool to study its role in cell cycle regulation and as a potential therapeutic strategy. The protocols and data presented here, using YKL-5-124 as a representative Cdk7 inhibitor, offer a comprehensive guide for researchers to perform and interpret cell cycle analysis experiments. By employing flow cytometry, a quantitative understanding of how Cdk7 inhibition leads to cell cycle arrest can be achieved, providing valuable insights for basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk7-IN-5 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Cdk7-IN-5 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (Cdk7). Cdk7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting Cdk7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes, making it a valuable tool for cancer research.
Q2: What is the recommended starting concentration for this compound in cell culture?
Based on available data for Cdk7 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. This compound has been reported to have an IC50 of less than 100 nM in biochemical assays. However, the optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with a Cdk7 inhibitor like this compound is expected to induce a number of cellular effects, including:
-
Cell Cycle Arrest: Inhibition of Cdk7's CAK activity leads to a blockage in cell cycle progression, typically at the G1/S or G2/M transitions. This can be observed as an accumulation of cells in these phases using cell cycle analysis.
-
Inhibition of Transcription: By blocking Cdk7's role in TFIIH, the inhibitor can lead to a global decrease in transcription, particularly of genes with super-enhancers that are highly dependent on transcriptional machinery.
-
Induction of Apoptosis: Prolonged treatment or high concentrations of Cdk7 inhibitors can lead to programmed cell death (apoptosis) in cancer cells.
-
Changes in Protein Phosphorylation: A key indicator of Cdk7 inhibition is a decrease in the phosphorylation of its downstream targets, including the T-loops of other CDKs (e.g., p-CDK1/2) and the C-terminal domain of RNA Polymerase II (p-Pol II).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Concentration is too low: The concentration of this compound may be insufficient to inhibit Cdk7 activity in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your cells. |
| Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to Cdk7 inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and ensure proper storage conditions. | |
| High levels of cytotoxicity observed even at low concentrations. | Concentration is too high: The concentration of this compound may be toxic to your cells. | Lower the concentration range in your dose-response experiments. |
| Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes. | If possible, perform a kinome scan to assess the selectivity of the inhibitor at the concentrations used. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Standardize your cell culture procedures, including seeding density and passage number. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing your working solutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation. | |
| Difficulty dissolving the compound. | Improper solvent: The compound may not be fully soluble in the chosen solvent at the desired concentration. | This compound is reported to be soluble in DMSO. Ensure you are using a sufficient volume of high-quality DMSO. Gentle warming or vortexing may aid in dissolution. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration
Technical Support Center: Interpreting Off-Target Effects of CDK7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of selective CDK7 inhibitors. The information provided is based on published data for well-characterized CDK7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for selective CDK7 inhibitors?
A1: While designed for selectivity, some CDK7 inhibitors can exhibit activity against other kinases, particularly at higher concentrations. The most frequently observed off-target kinases belong to the same cyclin-dependent kinase (CDK) family. For instance, THZ1, a covalent CDK7 inhibitor, also targets CDK12 and CDK13.[1][2] Newer generation inhibitors like YKL-5-124 show higher selectivity for CDK7 with minimal off-target effects on CDK12/13.[2] BS-181 demonstrates high selectivity for CDK7 over CDK2, CDK5, and CDK9.[3] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q2: How can I differentiate between on-target CDK7 inhibition and off-target effects in my cellular assays?
A2: Distinguishing on-target from off-target effects is a critical aspect of interpreting your results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's known IC50 or EC50 for CDK7. Off-target effects often manifest at higher concentrations.
-
Use of Multiple, Structurally Distinct Inhibitors: Employing different CDK7 inhibitors with distinct chemical scaffolds can help confirm that the observed phenotype is due to CDK7 inhibition and not an artifact of a particular compound's off-target activity.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of CDK7 (e.g., a C312S mutation for covalent inhibitors like YKL-5-124) should rescue the on-target phenotype.[4]
-
Molecular Profiling: Analyze downstream markers of CDK7 activity. On-target CDK7 inhibition should lead to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and reduced T-loop phosphorylation of other CDKs like CDK1 and CDK2.[4][5][6]
Q3: My CDK7 inhibitor is causing unexpected cell cycle arrest at a different phase than G1. Is this an off-target effect?
A3: Not necessarily. While CDK7 is a key regulator of the G1/S transition, its inhibition can lead to arrests at other cell cycle phases.[7] This can be an on-target effect due to the complex role of CDK7 in regulating the entire cell cycle through its activation of various CDKs.[8][9] For example, inhibition of CDK7 can lead to G2/M arrest by preventing the activation of CDK1.[7] However, if the observed cell cycle profile is inconsistent with known effects of CDK7 inhibition, further investigation into potential off-target activities is warranted.
Q4: I am observing significant apoptosis in my cell line even at low concentrations of a CDK7 inhibitor. Is this expected?
A4: Yes, apoptosis is an expected outcome of potent CDK7 inhibition in many cancer cell lines.[3][8] CDK7 is essential for the transcription of anti-apoptotic proteins and for cell cycle progression, both of which are critical for cancer cell survival.[1][8] The degree of apoptosis can vary between cell lines depending on their specific dependencies.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of the CDK7 inhibitor.
-
Possible Cause: Variation in compound purity or stability.
-
Troubleshooting Steps:
-
Verify the purity of each batch using analytical methods like HPLC-MS.
-
Ensure proper storage conditions (e.g., temperature, light exposure) as recommended by the manufacturer.
-
Perform a dose-response curve with each new batch to confirm consistent potency.
-
Issue 2: Lack of effect on RNAPII Ser5 phosphorylation despite observing a cellular phenotype.
-
Possible Cause:
-
The chosen time point for analysis is not optimal.
-
The antibody used for Western blotting is not specific or sensitive enough.
-
The inhibitor has off-target effects that are responsible for the observed phenotype.
-
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal duration of inhibitor treatment for observing changes in RNAPII phosphorylation.
-
Validate the specificity of your RNAPII phospho-Ser5 antibody using appropriate controls.
-
Refer to the FAQ on differentiating on- and off-target effects and consider using a more selective CDK7 inhibitor. Some highly selective inhibitors like YKL-5-124 have been reported to have minimal effect on global RNAPII CTD phosphorylation at concentrations that induce cell cycle arrest.[4]
-
Issue 3: Discrepancy between biochemical IC50 and cellular EC50.
-
Possible Cause:
-
Poor cell permeability of the inhibitor.
-
Efflux of the inhibitor by cellular transporters.
-
High intracellular ATP concentrations competing with the inhibitor for binding to CDK7.
-
-
Troubleshooting Steps:
-
Assess the cell permeability of the compound using standard assays.
-
Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein).
-
Be aware that ATP-competitive inhibitors may require higher concentrations in cellular environments compared to in vitro kinase assays.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Various CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | Off-Target Kinases (IC50 in nM) | Reference |
| YKL-5-124 | 9.7 | CDK2 (1300), CDK9 (3020) | [10] |
| THZ1 | 3.2 | CDK12, CDK13 (potent inhibition) | [1][10] |
| BS-181 | 21 | CDK2 (880), CDK5 (3000), CDK9 (4200) | [3] |
| LDC4297 | 0.13 | High selectivity against other CDKs (10-10,000) | [6][10] |
| SY-351 | - | CDK12, CDK13 (>50% inhibition at 1 µM) | [11] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK T-Loop Phosphorylation
-
Cell Treatment: Plate cells at an appropriate density and treat with the CDK7 inhibitor at various concentrations and for different durations. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CDK1 (Thr161) and phospho-CDK2 (Thr160), as well as total CDK1 and CDK2, overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the CDK7 inhibitor as described above.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. scispace.com [scispace.com]
Troubleshooting unexpected results in Cdk7-IN-5 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk7-IN-5, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is designed to help address unexpected experimental results and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of CDK7 with a reported IC50 of less than 100 nM.[] CDK7 is a critical enzyme with a dual role in regulating the cell cycle and gene transcription.[2]
-
Cell Cycle Control: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases.[3][4] Inhibition of CDK7 is expected to cause cell cycle arrest, typically at the G1/S and G2/M transitions.[5][6]
-
Transcription Regulation: CDK7 is also a component of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for the initiation of transcription.[2][7]
Selective CDK7 inhibitors primarily disrupt cell cycle progression, while dual CDK7/12/13 inhibitors like THZ1 also have a profound impact on transcription.[8][9]
References
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-5 and Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cdk7-IN-5 and other CDK7 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to non-covalent CDK7 inhibitors like Samuraciclib?
A major mechanism of acquired resistance to non-covalent, ATP-competitive CDK7 inhibitors is the acquisition of a point mutation in the CDK7 gene.[1][2][3][4][5] Specifically, a mutation causing an aspartate to asparagine substitution at position 97 (D97N) has been identified in prostate cancer cells continuously cultured with Samuraciclib.[1][2] This mutation reduces the binding affinity of non-covalent inhibitors to CDK7.[1][3][4][5]
Q2: Do cells with the CDK7 D97N mutation show resistance to all types of CDK7 inhibitors?
No. Cells harboring the D97N mutation remain sensitive to covalent CDK7 inhibitors.[1][3][4][5] This is because covalent inhibitors form a permanent bond with a different part of the kinase, bypassing the reduced affinity caused by the D97N mutation.
Q3: My cells are showing resistance to a covalent CDK7 inhibitor (e.g., THZ1). What could be the underlying mechanism?
A primary mechanism of resistance to covalent CDK7 inhibitors like THZ1 is the upregulation of multidrug resistance transporters, such as ABCB1 and ABCG2.[6][7] These transporters are ATP-binding cassette (ABC) proteins that actively efflux the drug out of the cell, thereby reducing its intracellular concentration and efficacy.[7]
Q4: Are there specific signaling pathways that can contribute to CDK7 inhibitor resistance?
Yes, activation of certain signaling pathways can promote resistance. For instance, in triple-negative breast cancer, the TGF-β/Activin signaling pathway can be activated, leading to the upregulation of the multidrug transporter ABCG2 and subsequent resistance to CDK7 inhibitors.[6] In endocrine-resistant ER+ breast cancer, CDK7 can phosphorylate ER-α, enhancing MYC transcription and contributing to resistance.[8]
Q5: Can epithelial-mesenchymal transition (EMT) affect sensitivity to CDK7 inhibitors?
Yes, EMT has been associated with acquired resistance to other targeted therapies like EGFR-TKIs. Interestingly, cancer cell lines with EMT features have shown increased sensitivity to CDK7 inhibitors.[9] This suggests that CDK7 inhibition could be a strategy to overcome EMT-associated drug resistance.
Troubleshooting Guides
Problem: My cancer cell line has developed resistance to a non-covalent CDK7 inhibitor.
| Possible Cause | Suggested Action |
| Acquired CDK7 mutation (e.g., D97N) | 1. Sequence the CDK7 gene in your resistant cell line to check for mutations, particularly in exon 5.[2] 2. If the D97N mutation is present, consider switching to a covalent CDK7 inhibitor.[1][3][4][5] |
| Upregulation of efflux pumps | 1. Perform qPCR or Western blotting to check for increased expression of ABC transporters like ABCB1 and ABCG2. 2. Test for reversal of resistance by co-treating with an inhibitor of the identified ABC transporter. |
| Activation of bypass signaling pathways | 1. Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to identify upregulated signaling pathways in resistant cells. 2. Consider combination therapy with an inhibitor targeting the identified bypass pathway. |
Quantitative Data Summary
Table 1: IC50 Values for CDK7 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | CDK7 Inhibitor | IC50 (Sensitive/Parental) | IC50 (Resistant) | Fold Change | Reference |
| MDA-MB-468 | Upregulation of ABCG2 | THZ1 | - | 440 nM | - | [6] |
| MDA-MB-231 | Upregulation of ABCG2 | THZ1 | - | 285 nM | - | [6] |
| H1975 | EMT | THZ1 | 379 nM | 83.4 nM (WR), 125.9 nM (OR) | 0.22 (WR), 0.33 (OR) | [9] |
| H1975 | EMT | QS1189 | 755.3 nM | 232.8 nM (WR), 275.3 nM (OR) | 0.31 (WR), 0.36 (OR) | [9] |
WR: WZ4002-resistant; OR: Osimertinib-resistant
Experimental Protocols
Protocol 1: Generation of CDK7 Inhibitor-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a CDK7 inhibitor through continuous culture.
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Inhibitor Treatment: Treat the cells with the CDK7 inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of the CDK7 inhibitor in the culture medium as the cells begin to proliferate. This process can take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the inhibitor (e.g., 1 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and confirm their resistance using cell viability assays. Characterize the underlying resistance mechanism(s) through molecular and cellular assays.
Protocol 2: Western Blotting for CDK7 and Downstream Targets
This protocol is for assessing the protein levels and phosphorylation status of CDK7 and its downstream targets.
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK7, phospho-RNA Polymerase II (Ser2, Ser5, Ser7), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Acquired resistance to non-covalent CDK7 inhibitors via D97N mutation.
Caption: Upregulation of ABCG2 transporter leads to covalent CDK7i resistance.
Caption: Workflow for generating and characterizing CDK7i resistant cell lines.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cdk7-IN-5 (YKL-5-124) and its Inactive Analog (YKL-5-167)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective covalent Cdk7 inhibitor, Cdk7-IN-5 (also known as YKL-5-124), and its corresponding inactive analog (YKL-5-167) as a negative control.
Frequently Asked Questions (FAQs)
Q1: What are this compound (YKL-5-124) and its inactive analog (YKL-5-167)?
A1: this compound (YKL-5-124) is a potent and selective covalent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2] It forms a covalent bond with a cysteine residue (C312) in the active site of CDK7, leading to its irreversible inhibition.[1] The inactive analog, YKL-5-167, lacks the reactive acrylamide group, rendering it incapable of forming this covalent bond and thus serving as an ideal negative control for experiments.[1]
Q2: What is the primary mechanism of action of this compound (YKL-5-124)?
A2: this compound (YKL-5-124) primarily functions by inhibiting the kinase activity of CDK7. CDK7 is a crucial component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4][5][6][7] As part of CAK, CDK7 activates other CDKs, such as CDK1 and CDK2, by phosphorylating their T-loops, which is essential for cell cycle progression.[1][3] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation.[4][5][8] By inhibiting CDK7, YKL-5-124 disrupts these processes, leading to cell cycle arrest and modulation of gene expression.[1][3]
Q3: Why is it important to use the inactive analog YKL-5-167?
A3: Using the inactive analog YKL-5-167 is critical for demonstrating that the observed experimental effects are specifically due to the inhibition of CDK7 by YKL-5-124 and not due to off-target effects of the chemical scaffold.[1] YKL-5-167 has a similar chemical structure to YKL-5-124 but cannot covalently bind to CDK7.[1] Therefore, any phenotype observed with YKL-5-124 but not with YKL-5-167 can be confidently attributed to the specific inhibition of CDK7.
Q4: What are the key differences in cellular effects between this compound (YKL-5-124) and broader-spectrum inhibitors like THZ1?
A4: While both YKL-5-124 and THZ1 inhibit CDK7, THZ1 also potently inhibits CDK12 and CDK13.[1][2] This polypharmacology of THZ1 leads to a profound inhibition of RNA Pol II CTD phosphorylation.[1] In contrast, the highly selective YKL-5-124 primarily affects cell cycle progression through inhibition of CDK7's CAK activity, with a less pronounced effect on global RNA Pol II CTD phosphorylation at typical effective concentrations.[1][2] This makes YKL-5-124 a more precise tool for dissecting the specific roles of CDK7.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No effect on cell cycle progression after treatment with YKL-5-124. | Compound Degradation: Improper storage may have led to the degradation of the compound. | Store YKL-5-124 and YKL-5-167 at -20°C or -80°C as a dry powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration. For many cancer cell lines, concentrations in the range of 100 nM to 1 µM for 24-72 hours are effective.[2][3][9] | |
| Cell Line Insensitivity: The cell line may not be dependent on CDK7 for proliferation. | Confirm CDK7 expression in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibition (e.g., HAP1, Jurkat, or certain multiple myeloma cell lines).[1][3] | |
| Unexpected effects observed with the inactive analog YKL-5-167. | High Concentration: Very high concentrations of any compound can lead to non-specific effects. | Use the inactive analog at the same concentration as the active compound. If high concentrations are necessary for the active compound, perform a dose-response with the inactive analog to identify any concentration-dependent off-target effects. YKL-5-167 is reported to be over 100-fold less effective at competing for CDK7 binding.[1] |
| Compound Impurity: The batch of the inactive analog may be impure. | Ensure the purity of the compound through analytical methods like HPLC-MS. | |
| No change in RNA Polymerase II CTD phosphorylation. | Selective Action of YKL-5-124: Unlike broader spectrum inhibitors such as THZ1, YKL-5-124 has a minimal effect on global Pol II CTD phosphorylation at concentrations that induce cell cycle arrest.[1][2] | This is an expected result. To observe significant inhibition of Pol II CTD phosphorylation, co-treatment with a selective CDK12/13 inhibitor (like THZ531) may be necessary.[1][2] |
| Variability in experimental results. | Inconsistent Treatment Times: The effects of covalent inhibitors can be time-dependent. | Standardize incubation times across experiments. For target engagement, effects can be seen as early as 30 minutes, while cell cycle effects typically require 24 hours or longer.[1] |
| Cell Density and Passage Number: These factors can influence cellular responses to inhibitors. | Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| YKL-5-124 | CDK7 | 9.7 - 53.5 | Potent inhibition observed.[1] |
| YKL-5-124 | CDK2 | 1300 | Significantly less potent against CDK2.[1] |
| YKL-5-124 | CDK9 | 3020 | Significantly less potent against CDK9.[1] |
| YKL-5-124 | CDK12 | No inhibition | No inhibition at concentrations tested.[1] |
| YKL-5-124 | CDK13 | No inhibition | No inhibition at concentrations tested.[1] |
| THZ1 | CDK7 | Equipotent | Potent inhibition.[1] |
| THZ1 | CDK12 | Equipotent | Potent inhibition.[1] |
| THZ1 | CDK13 | Equipotent | Potent inhibition.[1] |
Experimental Protocols & Workflows
Cellular Target Engagement Assay (Competitive Pulldown)
This protocol is used to verify that YKL-5-124 engages with CDK7 in cells.
Caption: Workflow for competitive pulldown assay.
Expected Outcome: YKL-5-124 will compete with bio-THZ1 for binding to CDK7, leading to a dose-dependent decrease in the amount of CDK7 and its binding partner Cyclin H in the pulldown fraction. YKL-5-167 will show significantly weaker or no competition.[1]
Analysis of Downstream CDK7 Substrate Phosphorylation
This protocol assesses the functional consequence of CDK7 inhibition on its downstream targets.
Caption: Western blot analysis of CDK phosphorylation.
Expected Outcome: Treatment with YKL-5-124 should lead to a decrease in the phosphorylation of CDK1 at Threonine 161 and CDK2 at Threonine 160, consistent with the inhibition of CDK7's CAK activity.[1][2] No significant change should be observed with YKL-5-167 treatment.
Signaling Pathway Diagram
Caption: this compound (YKL-5-124) signaling pathway.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Addressing Variability in CDK7 Inhibitor Experimental Outcomes
A Guide for Researchers Using Selective Cdk7 Inhibitors (Featuring YKL-5-124 as a primary example)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using selective CDK7 inhibitors. While the user specified "Cdk7-IN-5," publically available scientific literature extensively documents the highly selective, covalent CDK7 inhibitor, YKL-5-124 . The information presented here is based on studies involving YKL-5-124 and other well-characterized CDK7 inhibitors and is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective CDK7 inhibitors like YKL-5-124?
A1: YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[3][4][5][6] As the catalytic core of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][7] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation.[4][8] YKL-5-124 specifically and covalently binds to a cysteine residue (Cys312) outside the kinase domain of CDK7, leading to the inhibition of its enzymatic activity.[9]
Q2: I am observing significant cell death in my experiments, which is different from the expected cell cycle arrest. What could be the reason?
A2: While selective CDK7 inhibition with YKL-5-124 primarily induces a strong cell cycle arrest, particularly at the G1/S transition, it does not typically induce widespread apoptosis on its own.[1][10] If you are observing significant cell death, consider the following:
-
Off-target effects of the inhibitor: Less selective CDK7 inhibitors, such as THZ1, also inhibit CDK12 and CDK13, which can lead to a more pronounced cytotoxic effect.[1][3] Ensure you are using a highly selective inhibitor like YKL-5-124.
-
Cell line dependency: The cellular context is critical. Some cancer cell lines, particularly those addicted to certain transcriptional programs (e.g., MYC-driven tumors), may be more sensitive to CDK7 inhibition and undergo apoptosis.[8][9]
-
Experimental conditions: High concentrations of the inhibitor or prolonged exposure times can lead to increased cytotoxicity. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
Q3: My Western blot results for phospho-RNA Pol II CTD do not show a significant decrease after treatment with a selective CDK7 inhibitor. Is the inhibitor not working?
A3: Not necessarily. Unlike broader CDK inhibitors like THZ1, highly selective CDK7 inhibitors such as YKL-5-124 have been shown to have a surprisingly weak effect on global RNA Pol II CTD phosphorylation.[1] This suggests potential redundancies in the control of gene transcription, where other kinases might compensate for the loss of CDK7 activity in this specific role.[1] However, the inhibitor is likely still active in its cell cycle-related functions. To confirm the inhibitor's activity, you should assess downstream markers of the CAK complex activity, such as the phosphorylation of CDK1 (Thr161) and CDK2 (Thr160), which are expected to decrease upon effective CDK7 inhibition.[1][11]
Q4: I am seeing variability in the IC50 values for my cell viability assays across different experiments. What are the potential sources of this variability?
A4: Variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this:
-
Cell culture conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can all affect cellular response to the inhibitor.
-
Inhibitor preparation and storage: Ensure the inhibitor is properly dissolved and stored according to the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.
-
Assay parameters: The duration of inhibitor treatment and the type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the results.
-
Inter-experimental variability: To minimize this, it is recommended to run experiments in triplicate and include appropriate controls in every assay.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell cycle progression | 1. Inhibitor concentration is too low.2. Insufficient treatment time.3. Cell line is resistant to CDK7 inhibition.4. Inactive inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration (typical range for YKL-5-124 is 100 nM to 2 µM).[1][9]2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Verify CDK7 expression in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibition.4. Purchase a fresh batch of the inhibitor and verify its activity using a cell-free kinase assay if possible. |
| Inconsistent Western blot results | 1. Poor antibody quality.2. Suboptimal protein extraction or loading.3. Variability in treatment conditions. | 1. Validate your primary antibodies using positive and negative controls.2. Ensure complete cell lysis and accurate protein quantification. Use a loading control (e.g., GAPDH, Tubulin) to normalize your results.3. Maintain consistent inhibitor concentrations and treatment times across all experiments. |
| Unexpected toxicity in animal models | 1. Off-target effects of the inhibitor.2. Poor bioavailability or pharmacokinetics.3. The chosen dose is too high. | 1. Use a highly selective inhibitor and consider including a control group treated with a structurally related but inactive compound.2. Conduct pharmacokinetic studies to determine the optimal dosing regimen.3. Perform a dose-escalation study to identify the maximum tolerated dose (MTD). |
Data Presentation: Biochemical and Cellular Activity of Selective CDK7 Inhibitors
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | >130-fold selective over CDK2 and >300-fold over CDK9. Inactive against CDK12/13. | [1][2][10] |
| YKL-5-124 | CDK7 | 53.5 | [1][2] | |
| YKL-5-124 | CDK2 | 1300 | [1][13] | |
| YKL-5-124 | CDK9 | 3020 | [1][13] | |
| THZ1 | CDK7 | - | Equipotent on CDKs 7, 12, and 13. | [1] |
Table 2: Cellular Effects of YKL-5-124
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| HAP1 | Cell Cycle Analysis | 125 nM - 2 µM | 24 hours | Dose-dependent increase in G1- and G2/M-phase cells and a corresponding loss of S-phase cells. | [1][2] |
| Jurkat | Cell Cycle Analysis | 125 nM - 2 µM | 24 hours | Strong cell cycle arrest. | [1] |
| Multiple Myeloma (MM) Cell Lines | Cell Proliferation | 250 nM | 24 hours | Decreased cell proliferation. | [9] |
| Neuroblastoma (NB) Cells | Cell Viability | Increasing concentrations | 72 hours | Dose-dependent decrease in cell viability. | [11] |
| Small Cell Lung Cancer (SCLC) | BrdU Incorporation | 100 nM | 24-48 hours | Impaired DNA replication. | [3] |
Experimental Protocols
Western Blotting for Phospho-CDK1/2
Objective: To assess the inhibition of CDK7's CAK activity by measuring the phosphorylation of its downstream targets, CDK1 and CDK2.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK7 inhibitor (e.g., YKL-5-124 at 100 nM, 250 nM, 500 nM) or DMSO as a vehicle control for the desired duration (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of a compound on CDK7 kinase activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex (e.g., 3-5 nM), a suitable substrate (e.g., 1 µM CTD3 peptide), and ATP (e.g., 1 mM) in an assay buffer (e.g., 20 mM HEPES pH 7.5, 0.01% TritonX-100, 5 mM MgCl2, 0.5 mM DTT).[1]
-
Inhibitor Addition: Add varying concentrations of the CDK7 inhibitor or DMSO control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the level of substrate phosphorylation. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and autoradiography, or non-radioactive methods like ELISA-based assays or mobility shift assays on a microfluidic chip-based system (e.g., LabChip EZ Reader).[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Visualizations
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ashpublications.org [ashpublications.org]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. selleckchem.com [selleckchem.com]
Best practices for storing and handling Cdk7-IN-5
This technical support center provides best practices for the storage and handling of Cdk7-IN-5, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO)[]. It is recommended to use anhydrous DMSO to prepare the initial high-concentration stock solution.
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution of this compound in aqueous solutions is not recommended due to its likely poor solubility. It is best practice to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media for your experiments. Ensure that the final concentration of DMSO in your experimental setup is not toxic to your cells and is consistent across all conditions, including vehicle controls.
Q5: What is the mechanism of action of this compound?
This compound is an inhibitor of CDK7, a kinase that plays a crucial role in two fundamental cellular processes: cell cycle regulation and transcription[2][3]. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression[4][5]. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation of transcription[2][6]. By inhibiting CDK7, this compound can induce cell cycle arrest and suppress transcription.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. - Prepare fresh dilutions from the DMSO stock solution for each experiment. - Briefly warm the solution to 37°C and vortex gently before adding to the cell culture. |
| Inconsistent or weaker than expected biological activity. | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. - Inaccurate initial weighing of the compound. | - Use a fresh aliquot of the stock solution for each experiment. - Confirm the concentration of your stock solution using a spectrophotometer if possible. - Prepare a fresh stock solution from the powder. |
| High level of cell death in control (vehicle-treated) group. | The concentration of the solvent (DMSO) is too high and is causing cellular toxicity. | - Determine the maximum DMSO tolerance of your cell line. - Ensure the final DMSO concentration in your experiments is below this toxic threshold and is the same across all treatment groups, including the vehicle control. |
| No effect on downstream targets of CDK7 (e.g., no change in p-CDK1/2 or p-RNA Pol II). | - The concentration of this compound is too low. - The incubation time is too short. - The specific cell line may be resistant to CDK7 inhibition. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Conduct a time-course experiment to identify the optimal incubation time. - Verify the expression of CDK7 in your cell line. |
Quantitative Data Summary
| Compound Type | Form | Storage Temperature | Recommended Storage Duration |
| CDK7 Inhibitor | Powder | -20°C | ≥ 2 years[3] |
| CDK7 Inhibitor | Stock Solution in DMSO | -80°C | 6 months - 1 year[7] |
| CDK7 Inhibitor | Stock Solution in DMSO | -20°C | 1 month |
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments commonly performed with selective CDK7 inhibitors like YKL-5-124, which can be adapted for this compound.
In Vitro Kinase Assay
This assay determines the inhibitory activity of this compound against purified CDK7 enzyme.
-
Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide containing the CDK7 phosphorylation motif), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA or Western blot with a phospho-specific antibody).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of CDK7 Pathway Modulation
This method is used to confirm the on-target effect of this compound in cells by examining the phosphorylation status of its downstream targets.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of CDK7 targets (e.g., p-CDK1 (Thr161), p-CDK2 (Thr160), p-RNA Polymerase II CTD (Ser5)). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence or fluorescence detection system.
Visualizations
CDK7 Signaling Pathway and Points of Inhibition
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the preclinical evaluation of this compound.
Troubleshooting Logic for Inconsistent Results
References
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to the Selectivity of Covalent CDK7 Inhibitors: THZ1 vs. YKL-5-124
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): THZ1 and YKL-5-124. While both compounds target CDK7 through a similar covalent mechanism, their differing selectivity profiles lead to distinct biological consequences, making the choice of inhibitor critical for specific research applications and therapeutic strategies. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and visualizes the relevant signaling pathways.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of THZ1 and YKL-5-124 against CDK7 and other closely related kinases. The data highlights the superior selectivity of YKL-5-124 for CDK7.
| Target Kinase | THZ1 IC50 (nM) | YKL-5-124 IC50 (nM) | Selectivity Fold (YKL-5-124 vs. THZ1) |
| CDK7 | 3.2 | 9.7 (CDK7/Mat1/CycH) / 53.5 (CDK7)[1][2] | - |
| CDK12 | Equipotent to CDK7[3] | Inactive[2] | > THZ1 |
| CDK13 | Equipotent to CDK7[3] | Inactive[2] | > THZ1 |
| CDK2 | - | 1300[1] | > 100-fold more selective than for CDK7[2][4] |
| CDK9 | - | 3020[1] | > 100-fold more selective than for CDK7[2][4] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its characterization. Below are detailed methodologies for two common and powerful assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK7/CycH/MAT1, CDK12/CycK, CDK13/CycK).
-
Kinase-specific substrates (e.g., a peptide substrate with a phosphorylation site).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test inhibitors (THZ1, YKL-5-124) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitors to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP, which corresponds to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target kinase within living cells, providing insights into cellular potency and selectivity.
Objective: To quantify the apparent affinity of an inhibitor for a specific kinase in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding NanoLuc®-kinase fusion proteins (e.g., NanoLuc®-CDK7).
-
Transfection reagent.
-
NanoBRET™ tracer (a fluorescent ligand that binds to the kinase).
-
Test inhibitors (THZ1, YKL-5-124) at various concentrations.
-
Nano-Glo® substrate and extracellular NanoLuc® inhibitor.
-
Microplate reader capable of measuring BRET.
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into 96-well plates.
-
Tracer and Inhibitor Addition: After 24 hours, add the NanoBRET™ tracer and the serially diluted test inhibitors to the cells.
-
Equilibration: Incubate the plate to allow the tracer and inhibitor to reach binding equilibrium with the target kinase.
-
Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Measure the BRET signal, which is the ratio of the light emitted by the tracer to the light emitted by the NanoLuc® luciferase.
-
Data Analysis: The binding of the test inhibitor will compete with the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Mandatory Visualization
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining inhibitor selectivity.
Signaling Pathways: Differential Effects of THZ1 and YKL-5-124
CDK7 plays a crucial dual role in regulating both the cell cycle and transcription.[1][5] The differential selectivity of THZ1 and YKL-5-124 leads to distinct impacts on these two fundamental cellular processes.
Caption: Differential targeting of CDK7 and CDK12/13.
Conclusion
The choice between THZ1 and YKL-5-124 as chemical probes for studying CDK7 function has significant implications.
-
THZ1 , with its potent inhibition of CDK7, CDK12, and CDK13, serves as a tool to investigate the combined effects of inhibiting these transcriptional CDKs.[3] Its broader activity profile leads to a more pronounced impact on transcription.[3]
-
YKL-5-124 , on the other hand, is a highly selective CDK7 inhibitor.[2][5] Its minimal off-target activity against CDK12 and CDK13 makes it the preferred tool for dissecting the specific roles of CDK7 in cell cycle regulation and transcription, independent of CDK12/13 inhibition.[5] The use of YKL-5-124 has revealed that selective CDK7 inhibition primarily induces a cell cycle arrest phenotype, with a less dramatic effect on global transcription compared to THZ1.[3][5]
For researchers aiming to understand the specific functions of CDK7, YKL-5-124 offers a more precise tool. For studies where the combined inhibition of transcriptional CDKs is of interest, THZ1 remains a relevant compound. The data and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their experimental design.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.biologists.com [journals.biologists.com]
Unveiling the Differential Cellular Impact of CDK7 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular effects of various Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a focus on Cdk7-IN-5 and its alternatives, supported by experimental data. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to facilitate informed decisions in the selection and application of these potent anti-cancer agents.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 offers a promising strategy to concurrently halt cancer cell proliferation and suppress the expression of key oncogenes.[3][4] A growing number of small molecule inhibitors targeting CDK7 have been developed, each with distinct biochemical profiles and cellular consequences. This guide provides a comparative analysis of this compound and other prominent CDK7 inhibitors, including THZ1, SY-1365 (Mevociclib), and Samuraciclib (CT-7001), to elucidate their differential effects on cancer cells.
Comparative Efficacy of CDK7 Inhibitors
The anti-proliferative activity of CDK7 inhibitors is a key measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines provide a quantitative comparison of their potency.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| THZ1 | Jurkat (T-ALL) | 50 | [5] |
| HCT116 (Colon Cancer) | 200 | [6] | |
| MDA-MB-231 (Breast Cancer) | 80-300 | [7] | |
| SKBR3 (Breast Cancer) | 80-300 | [7] | |
| D458 (Medulloblastoma) | 10 | [3] | |
| D425 (Medulloblastoma) | 10 | [3] | |
| SY-1365 (Mevociclib) | HL-60 (Leukemia) | 8 | [8] |
| Various Cancer Cell Lines | low nM range | [9] | |
| Samuraciclib (CT-7001) | HCT116 (Colon Cancer) | 41 | [10][11] |
| MCF7 (Breast Cancer) | 180 | [10][11] | |
| T47D (Breast Cancer) | 320 | [10][11] | |
| MDA-MB-231 (Breast Cancer) | 330 | [10][11] | |
| YKL-5-124 | HAP1 | 53.5 | [10] |
Cellular Mechanisms of Action: A Head-to-Head Comparison
Beyond their anti-proliferative effects, CDK7 inhibitors induce distinct cellular phenotypes, primarily through cell cycle arrest and apoptosis.
Cell Cycle Arrest
Inhibition of CDK7 disrupts the phosphorylation and activation of other cell cycle-dependent kinases, leading to cell cycle arrest at different phases.
| Inhibitor | Cell Line | Effect on Cell Cycle | Reference |
| THZ1 | Jurkat | G2/M arrest | [12] |
| Samuraciclib (CT-7001) | HCT116 | G2/M arrest | [10] |
| Prostate Cancer Cells | Cell cycle arrest | [13][14] | |
| YKL-5-124 | HAP1 | G1 and G2/M arrest | [10] |
| Multiple Myeloma Cells | Cell cycle arrest | [13] |
Induction of Apoptosis
A crucial therapeutic outcome of CDK7 inhibition is the induction of programmed cell death, or apoptosis, in cancer cells.
| Inhibitor | Cell Line | Apoptotic Effect | Reference |
| THZ1 | TNBC cells | Induces apoptosis | [15] |
| SY-1365 (Mevociclib) | Leukemia cells | Induces apoptosis | [8] |
| AML and TNBC cell lines | Induces apoptosis | [9] | |
| Samuraciclib (CT-7001) | HCT116 | Promotes apoptosis | [10][11] |
| Prostate Cancer Cells | Induction of apoptosis | [13][14] |
Impact on Key Signaling Pathways
The anti-cancer effects of CDK7 inhibitors are underpinned by their ability to modulate critical signaling pathways that drive tumor growth and survival. A primary mechanism is the suppression of transcription of key oncogenes.
-
THZ1 has been shown to downregulate the expression of the anti-apoptotic protein MCL1 and the proto-oncogene MYC in ovarian cancer and T-ALL cell lines.[5][6]
-
SY-1365 treatment also leads to a decrease in MCL1 protein levels.[9]
-
In multiple myeloma cells, the selective CDK7 inhibitor YKL-5-124 has been demonstrated to cause a significant decrease in MYC protein levels.[13]
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation, highlighting the points of intervention for CDK7 inhibitors.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general protocols for the key experiments cited.
Cell Viability Assay
Cell viability is typically assessed using a resazurin-based assay or CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cancer cells are seeded in 384- or 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of the CDK7 inhibitor or DMSO as a vehicle control.
-
After a 72-hour incubation period, a viability reagent such as resazurin or CellTiter-Glo® is added to each well.[5][9]
-
The plates are incubated for a short period to allow for the conversion of the reagent by viable cells.
-
The resulting fluorescence or luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are treated with the CDK7 inhibitor for a specified duration (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are then treated with RNase A to remove RNA and stained with a DNA-intercalating dye such as propidium iodide (PI).[16][17]
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases is determined based on the fluorescence intensity of the DNA dye.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins following treatment with CDK7 inhibitors.
Protocol:
-
Cells are treated with the CDK7 inhibitor for the desired time.
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CDK7, phospho-CDK1/2, phospho-RNA Pol II, MYC, MCL1, PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data demonstrate that CDK7 inhibitors, including THZ1, SY-1365, and Samuraciclib, are potent anti-cancer agents with multifaceted cellular effects. They effectively inhibit the proliferation of a broad range of cancer cell lines by inducing cell cycle arrest and apoptosis. Their mechanism of action is rooted in the dual inhibition of transcriptional and cell cycle machinery, leading to the downregulation of key oncogenic drivers like MYC and anti-apoptotic proteins like MCL1. While direct comparative data for this compound is limited in the public domain, the characterization of highly selective inhibitors like YKL-5-124 provides valuable insights into the specific consequences of targeting CDK7. The choice of a particular CDK7 inhibitor for research or therapeutic development will depend on the specific cancer type, its underlying molecular drivers, and the desired pharmacological profile. This guide provides a foundational framework for navigating these critical decisions.
References
- 1. genecards.org [genecards.org]
- 2. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cdk7 functions as a cdk5 activating kinase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating Cdk7-IN-5 Target Engagement: A Comparative Guide to Competitive Pulldown and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of Cdk7-IN-5, a cyclin-dependent kinase 7 (CDK7) inhibitor. We present a detailed protocol for the competitive pulldown assay and compare its performance with alternative techniques such as the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition assay. This guide is intended to equip researchers with the necessary information to design and execute robust target validation experiments.
Introduction to Cdk7 and Target Engagement
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, and is also a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
Validating that a small molecule inhibitor, such as this compound, directly binds to its intended target (target engagement) within a cellular context is a critical step in drug discovery. It provides evidence of the compound's mechanism of action and is essential for interpreting cellular and in vivo efficacy studies.
Competitive Pulldown Assay for this compound
The competitive pulldown assay is a powerful and direct method to demonstrate the binding of an inhibitor to its target protein in a complex biological sample, such as a cell lysate. This technique relies on the competition between the inhibitor of interest (e.g., this compound) and a biotinylated, immobilized version of a known CDK7 binder (a "bait") for binding to the target protein, CDK7.
Experimental Workflow
The general workflow for a competitive pulldown assay to validate this compound target engagement is as follows:
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line that expresses CDK7.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO). This allows this compound to bind to cellular CDK7.
-
Biotinylated Probe Addition: Add a biotinylated CDK7 probe, such as biotinylated-THZ1 (bioTHZ1), to the lysate. This probe will bind to any CDK7 that is not already occupied by this compound.
-
Affinity Capture: Introduce streptavidin-coated beads to the lysate. The high affinity of streptavidin for biotin will capture the biotinylated probe, along with any bound CDK7.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the captured proteins from the beads and analyze the amount of CDK7 by Western blotting.
A successful experiment will show a dose-dependent decrease in the amount of CDK7 pulled down by the biotinylated probe in the presence of increasing concentrations of this compound, confirming that this compound is effectively competing for the same binding site.
On-Target Specificity of Covalent CDK7 Inhibitors in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic strategy in oncology. CDK7, a key regulator of both the cell cycle and transcription, is a compelling target for cancer therapy. However, the on-target specificity of small molecule inhibitors is paramount to their clinical success, minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comparative analysis of the on-target specificity of selective CDK7 inhibitors, with a focus on well-characterized compounds to illustrate the importance of selectivity. While direct data for a compound specifically designated "Cdk7-IN-5" is not publicly available, we will use the highly selective covalent inhibitor YKL-5-124 as a primary example and compare it with the widely studied, less selective covalent inhibitor THZ1.
Comparative Analysis of CDK7 Inhibitor Specificity
The on-target specificity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the available quantitative data for YKL-5-124 and THZ1, highlighting their differential selectivity profiles.
Table 1: Biochemical Potency against CDK7
| Compound | Target | IC50 (nM) | Notes |
| YKL-5-124 | CDK7 | 53.5[1] | Demonstrates potent inhibition of the primary target. |
| THZ1 | CDK7 | 75-100[2] | Potent inhibitor of CDK7. |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases | IC50 (nM) | Fold Selectivity (Off-Target/CDK7) |
| YKL-5-124 | CDK12, CDK13 | No inhibition observed at concentrations tested[1] | Highly selective for CDK7 over CDK12/13. |
| THZ1 | CDK12, CDK13 | Equipotent to CDK7[1][3] | Lacks selectivity against the closely related kinases CDK12 and CDK13. |
Experimental Protocols
The determination of on-target specificity relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of CDK7 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant CDK7/Cyclin H/MAT1 complex, substrate peptide (e.g., a peptide derived from the C-Terminal Domain of RNA Polymerase II), ATP, and the test inhibitor.
-
Procedure:
-
The CDK7 complex is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Competitive Pulldown Assay (Cellular)
This assay assesses the direct binding of a covalent inhibitor to its target protein in a cellular context.
Protocol:
-
Reagents: Cancer cell lines of interest, the covalent inhibitor, and a biotinylated analog of the inhibitor or an antibody against the target protein.
-
Procedure:
-
Cells are treated with varying concentrations of the covalent inhibitor for a specified duration.
-
Cell lysates are prepared.
-
For competitive pulldowns, lysates are incubated with a biotinylated probe that also covalently binds to the target. Streptavidin beads are then used to pull down the probe-bound proteins.
-
Alternatively, an antibody specific to the target protein (e.g., CDK7) is used to immunoprecipitate the protein.
-
-
Data Analysis: The amount of target protein in the pulldown or immunoprecipitate is analyzed by Western blotting. A successful on-target engagement by the inhibitor will prevent the binding of the biotinylated probe or may be detected by a shift in the protein's molecular weight. The reduction in the amount of pulled-down protein with increasing inhibitor concentration demonstrates target engagement. For instance, YKL-5-124 was shown to efficiently prevent the pulldown of Cyclin H (a CDK7 partner) but not Cyclin K (a CDK12/13 partner), confirming its selectivity for CDK7 in cells.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Protocol:
-
Reagents: Cancer cell lines, test inhibitor, and antibodies for Western blotting.
-
Procedure:
-
Cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting.
-
-
Data Analysis: The binding of an inhibitor stabilizes the target protein, leading to a higher melting temperature. The shift in the melting curve of the target protein in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in transcription and cell cycle progression.
Experimental Workflow for Specificity Assessment
Caption: Workflow for determining CDK7 inhibitor on-target specificity.
References
Unveiling the Selectivity of Cdk7-IN-5: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-5 (also known as YKL-5-124), against a panel of other kinases. The data presented herein is supported by established experimental protocols to ensure reproducibility and aid in the critical evaluation of this compound for therapeutic and research applications.
This compound, identified as YKL-5-124 in key literature, is a potent and selective covalent inhibitor of CDK7.[1][2][3][4] Its primary mechanism of action involves the irreversible binding to a cysteine residue (Cys312) within the CDK7 active site. This targeted approach is designed to minimize off-target effects, a crucial aspect in the development of safe and effective kinase-targeted therapies. This guide delves into the experimental data that substantiates the selectivity of this compound.
Kinase Inhibition Profile of this compound (YKL-5-124)
The selectivity of this compound has been evaluated against a range of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7/Mat1/CycH | Reference |
| CDK7/Mat1/CycH | 9.7 | 1 | [2] |
| CDK7 | 53.5 | ~5.5 | [3][5] |
| CDK2 | 1300 | ~134 | [2] |
| CDK9 | 3020 | ~311 | [2] |
| CDK12 | >10,000 | >1030 | [5] |
| CDK13 | >10,000 | >1030 | [5] |
Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency.
The data clearly demonstrates the high selectivity of this compound for CDK7. It is over 100-fold more selective for CDK7 compared to CDK2 and CDK9, and shows no significant activity against CDK12 and CDK13 at concentrations up to 10 µM.[2][3][5] This high degree of selectivity is a key advantage, as off-target inhibition of other CDKs can lead to unintended cellular effects and toxicity.
Experimental Methodologies
The determination of the kinase inhibition profile of this compound was conducted using established biochemical assays. The following is a detailed description of the probable methodologies employed, based on common practices in the field.
In Vitro Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant human kinases (e.g., CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)
-
Kinase-specific substrates (e.g., peptide or protein substrates)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive
-
This compound (YKL-5-124)
-
Assay buffer (containing appropriate salts, buffering agents, and cofactors)
-
Detection reagents (e.g., for ADP-Glo™, LanthaScreen™, or phosphospecific antibodies)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Kinase Reaction Mixture: The kinase, its specific substrate, and ATP are combined in the assay buffer. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Inhibition Reaction: The serially diluted this compound is added to the wells of the microplate, followed by the addition of the kinase reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method.
-
Radiometric Assay: If [γ-³²P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by capture on a filter membrane), and the radioactivity is measured.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to convert ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a fluorescently labeled substrate and a phosphospecific antibody labeled with a FRET partner. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, generating a FRET signal.
-
-
Data Analysis: The signal from each concentration of the inhibitor is measured and normalized to the control wells (containing no inhibitor). The IC50 values are then calculated by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the cellular context of CDK7 inhibition and the experimental process for evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Conclusion
The available data strongly supports the classification of this compound (YKL-5-124) as a highly selective inhibitor of CDK7. Its minimal cross-reactivity with other closely related CDKs underscores its potential as a precise tool for studying CDK7 biology and as a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the independent verification of these findings and for the further characterization of this and other kinase inhibitors. As with any small molecule inhibitor, it is recommended that researchers confirm its activity and selectivity in their specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
Validating the Role of CDK7: A Comparative Guide to Selective and Multi-Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator at the intersection of cell cycle progression and gene transcription. Its dual function as a CDK-activating kinase (CAK) and a core component of the general transcription factor TFIIH makes it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Dissecting the specific contributions of CDK7 to these fundamental cellular processes requires precise molecular tools. This guide provides a comparative analysis of small molecule inhibitors to validate the role of CDK7 in specific pathways, with a focus on contrasting a highly selective inhibitor with a multi-targeted agent.
While the specific compound "Cdk7-IN-5" was not identified in available literature, this guide will utilize YKL-5-124 as a prime example of a selective, covalent CDK7 inhibitor and compare its activity with the widely studied, less selective covalent inhibitor THZ1. This comparison serves as a robust framework for understanding how inhibitor selectivity impacts experimental outcomes and the interpretation of CDK7's function.
The Dual Roles of CDK7 in Cellular Pathways
CDK7's primary functions can be categorized into two main areas:
-
Cell Cycle Control: As the catalytic subunit of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][3] This activation is essential for the orderly progression through the different phases of the cell cycle.
-
Transcriptional Regulation: As part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][4] This phosphorylation is crucial for transcription initiation and elongation. CDK7 also phosphorylates CDK9, a component of the positive transcription elongation factor b (P-TEFb), further promoting transcriptional elongation.[1][2]
Due to these central roles, dysregulation of CDK7 activity is implicated in various cancers, making it an attractive therapeutic target.[2][5]
Comparative Analysis of CDK7 Inhibitors
The choice of inhibitor is paramount when designing experiments to validate CDK7's role. The following table compares the biochemical and cellular activities of the selective inhibitor YKL-5-124 and the multi-targeted inhibitor THZ1.
| Feature | YKL-5-124 | THZ1 | References |
| Mechanism of Action | Covalent, irreversible | Covalent, irreversible | [6] |
| Target Selectivity | Highly selective for CDK7 | Inhibits CDK7, CDK12, and CDK13 | [3][6] |
| CDK7 IC50 | 9.7 nM (in vitro) | 3.2 nM | [6][7] |
| CDK12/13 Inhibition | No significant inhibition | Potent inhibition | [3][6] |
| Effect on Pol II CTD Phosphorylation | Minimal effect on Ser5 phosphorylation | Strong inhibition of Ser5 phosphorylation | [3][6] |
| Primary Cellular Phenotype | Cell cycle arrest at G1/S transition | Transcriptional repression and cell cycle arrest | [6] |
Experimental Protocols for Validating CDK7 Function
To investigate the specific role of CDK7 in a given pathway, a combination of biochemical and cell-based assays is recommended.
Protocol 1: In Vitro Kinase Assay to Determine Inhibitor Potency
This assay directly measures the ability of an inhibitor to block CDK7's enzymatic activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the CDK2 T-loop)
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., YKL-5-124, THZ1) dissolved in DMSO
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, set up the kinase reaction by adding the kinase buffer, recombinant CDK7 complex, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate peptide and ATP (spiked with [γ-³²P]ATP if using radiography).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminescence reader for ADP-Glo™ assays.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Western Blotting to Assess Downstream CDK7 Targets
This cell-based assay determines the effect of CDK7 inhibition on the phosphorylation of its key substrates within the cell.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (e.g., YKL-5-124, THZ1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total CDK1, CDK2, RNA Polymerase II
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of CDK7 substrates.
Visualizing CDK7's Role and Experimental Design
Diagrams generated using Graphviz can help visualize the complex signaling pathways and experimental workflows.
References
- 1. d-nb.info [d-nb.info]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of CDK7 Inhibitors: The Clinical Candidate Samuraciclib vs. the Preclinical Tool THZ1 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology, particularly in breast cancer, due to its dual role in regulating the cell cycle and transcription.[1][2] This guide provides a comparative analysis of two prominent CDK7 inhibitors: Samuraciclib (CT7001), a clinical-stage orally bioavailable inhibitor, and THZ1, a widely used preclinical covalent inhibitor. While the user initially requested a comparison with "Cdk7-IN-5," publicly available data for a compound with this specific designation in breast cancer models is not available. Therefore, this guide utilizes the extensively characterized preclinical CDK7 inhibitor, THZ1, as a representative tool compound to compare against the clinical candidate, Samuraciclib.
This guide will delve into their mechanisms of action, present available preclinical efficacy data in breast cancer models, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: Targeting a Master Regulator
CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1] As part of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1]
Both Samuraciclib and THZ1 exert their anti-cancer effects by inhibiting the kinase activity of CDK7. Samuraciclib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates.[3] THZ1, on the other hand, is a covalent inhibitor that forms an irreversible bond with a cysteine residue near the active site of CDK7, leading to sustained inhibition.[2] This inhibition disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[4] Notably, some studies suggest that triple-negative breast cancer (TNBC) cells exhibit a particular dependence on CDK7 for the expression of key oncogenes, making them especially sensitive to CDK7 inhibition.[1][2]
Preclinical Efficacy in Breast Cancer Models
The following tables summarize the available preclinical data for Samuraciclib and THZ1 in various breast cancer models. It is important to note that direct head-to-head preclinical studies are limited, and the data presented here are compiled from various independent studies.
Table 1: In Vitro Activity of CDK7 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Breast Cancer Cell Line | Subtype | IC50 / Effect | Reference |
| Samuraciclib (CT7001) | Not specified in detail in public domain | HR+, TNBC | Preclinical activity demonstrated in models of breast cancer | [3][5] |
| THZ1 | MCF7 | ER+ | IC50: ~100-300 nM (2-day treatment) | [1] |
| SkBr3 | HER2+ | IC50: ~80-300 nM (2-day treatment) | [1] | |
| Hs578T | TNBC | IC50: < 70 nM | [2] | |
| MDA-MB-468 | TNBC | Apoptosis induction | [2] | |
| Panel of 13 breast cancer cell lines | Various | Most IC50 values in the 80-300 nM range (2-day treatment) | [1] |
Table 2: In Vivo Efficacy of CDK7 Inhibitors in Breast Cancer Xenograft Models
| Inhibitor | Xenograft Model | Treatment | Key Findings | Reference |
| Samuraciclib (CT7001) | Not specified in detail in public domain | Oral administration | Encouraging in vivo activity in patient-derived xenograft models of TNBC | [5] |
| THZ1 | TNBC cell line-derived xenograft | 10 mg/kg, intraperitoneally, twice daily | Significant tumor growth inhibition | [1] |
| THZ1 | TNBC patient-derived xenograft | Not specified | Inhibition of tumor growth | [6] |
| THZ1 | HCC1569 (HER2+ resistant) xenograft | 10 mg/kg, in combination with lapatinib | Synergistic impairment of in vivo cell growth | [7] |
| THZ1 | HCC1954 (HER2+ resistant) xenograft | 10 mg/kg, in combination with lapatinib | Synergistic impairment of in vivo cell growth | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for CDK7 inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a CDK7 inhibitor that inhibits the growth of breast cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., Samuraciclib or THZ1) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Western Blot Analysis
Objective: To assess the effect of CDK7 inhibitors on the phosphorylation of downstream targets and markers of apoptosis.
Protocol:
-
Cell Lysis: Treat breast cancer cells with the CDK7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CDK1/2, phospho-RNA Pol II Ser2/5/7, Cleaved PARP, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK7 inhibitors on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat breast cancer cells with the CDK7 inhibitor for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Conclusion
Both Samuraciclib and THZ1 are potent inhibitors of CDK7 with demonstrated anti-cancer activity in breast cancer models. Samuraciclib, as an orally bioavailable clinical candidate, has shown a favorable safety profile and encouraging efficacy in early clinical trials, particularly in combination with endocrine therapy for HR-positive breast cancer.[14][15] THZ1, while a powerful preclinical tool, has properties (e.g., covalent mechanism) that may differ from ATP-competitive inhibitors like Samuraciclib in terms of duration of action and potential off-target effects.
The data presented in this guide highlights the therapeutic potential of targeting CDK7 in breast cancer. Further preclinical studies directly comparing different classes of CDK7 inhibitors and continued clinical investigation of agents like Samuraciclib are crucial to fully realize the promise of this therapeutic strategy for breast cancer patients.
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of CDK7 Inhibitor THZ1 on Proliferation and Apoptosis of Breast Cancer Cells and Related Mechanism [zlfzyj.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.3. Cell Viability Assays [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 15. targetedonc.com [targetedonc.com]
Safety Operating Guide
Safe Disposal of Cdk7-IN-5: A Procedural Guide for Laboratory Personnel
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Cdk7-IN-5, a potent cyclin-dependent kinase 7 (CDK7) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound and similar kinase inhibitors require careful handling and disposal as hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a structurally related compound, CDK7-IN-7, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid environmental release and to dispose of the compound and its containers at an approved waste disposal facility[1].
Quantitative Hazard and Handling Data
The following table summarizes key hazard and handling information extrapolated from a similar CDK7 inhibitor, providing a basis for safe laboratory practices with this compound.
| Parameter | Guideline | Source |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [2] |
| Handling | Avoid inhalation, contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [1][2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[2].
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols[1].
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Toxic," "Environmentally Hazardous").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company[1].
4. Disposal Coordination:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with a complete inventory of the waste and a copy of any available safety data for the compound or similar compounds.
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination[1][3].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk7-IN-5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cdk7-IN-5, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. By offering clear operational and disposal plans, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment when handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety goggles with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hands | Protective gloves | Chemically resistant, such as nitrile rubber. Inspect gloves before use. |
| Body | Impervious clothing | A lab coat is mandatory. Consider additional protective clothing for larger quantities. |
| Respiratory | Suitable respirator | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes risks and ensures the integrity of the compound.
Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.[1]
-
No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Container Integrity: Keep the container tightly sealed.
-
Controlled Environment: Store in a cool, well-ventilated place, away from direct sunlight and sources of ignition.
-
Recommended Temperatures: For long-term stability, store the compound as a powder at -20°C or in a solvent at -80°C.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Dispose of contents and the container to an approved waste disposal plant.[1] This compound should be treated as hazardous waste.
-
Environmental Precautions: Avoid release into the environment.[1] Prevent the product from entering drains, water courses, or the soil.
Understanding the Mechanism: The Dual Role of CDK7
This compound exerts its effects by inhibiting Cyclin-Dependent Kinase 7 (CDK7), a protein kinase with a pivotal dual role in two fundamental cellular processes: cell cycle regulation and transcription.
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK). It phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the progression of the cell cycle through its various phases. By inhibiting CDK7, this compound can lead to a halt in the cell cycle.
-
Transcription Regulation: CDK7 is a component of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription. Inhibition of this function can disrupt the expression of genes, including those that are crucial for cancer cell proliferation and survival.
Experimental Protocols: A General Workflow
The following outlines a general experimental workflow for assessing the in-vitro efficacy of this compound.
In-Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on CDK7 activity.
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain), ATP, and this compound at various concentrations.
-
Procedure:
-
Incubate the CDK7 complex with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Terminate the reaction.
-
Analyze the level of substrate phosphorylation using methods such as autoradiography (if using radiolabeled ATP), western blotting with phospho-specific antibodies, or luminescence-based assays.
-
Cell-Based Assays
These assays evaluate the effect of this compound on cellular processes.
-
Cell Viability/Proliferation Assay:
-
Procedure:
-
Seed cancer cells in multi-well plates.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a specified duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using reagents like MTT, WST-1, or CellTiter-Glo.
-
-
-
Western Blot Analysis:
-
Procedure:
-
Treat cells with this compound for a defined period.
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1, phospho-CDK2, total CDK1, total CDK2, and loading controls like GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
